5-(Methoxycarbonyl)thiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxycarbonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHZGBOWRWIEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355948 | |
| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50340-79-9 | |
| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic route to 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, presents quantitative data in a structured format, and visualizes the synthetic workflow.
Introduction
This compound is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester on a thiophene core. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional organic materials. The selective differentiation of the two carboxylic acid functionalities is a key aspect of its synthetic utility. This guide focuses on a reliable method for its preparation via the selective hydrolysis of dimethyl thiophene-2,5-dicarboxylate.
Synthesis Pathway Overview
The described synthesis proceeds in a single step from the commercially available dimethyl thiophene-2,5-dicarboxylate. The core of this transformation is the selective saponification of one of the two methyl ester groups. This is achieved by using a controlled amount of a base, in this case, sodium methoxide, in a methanol solvent. The reaction is followed by an acidic workup to protonate the resulting carboxylate and yield the desired product.
Figure 1: Workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Dimethyl thiophene-2,5-dicarboxylate | [1] |
| Reagent | Sodium in absolute methanol | [1] |
| Molar Ratio (Starting Material:Sodium) | 1:1 | [1] |
| Solvent | Absolute Methanol | [1] |
| Reaction Temperature | 343 K | [1] |
| Reaction Time | 5 hours | [1] |
| Product Yield | 82% | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on a published procedure.[1]
Materials:
-
Dimethyl thiophene-2,5-dicarboxylate (2.00 g, 10 mmol)
-
Sodium (0.23 g, 10 mmol)
-
Absolute Methanol (100 ml total)
-
Hydrochloric Acid (6 mol.L⁻¹)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, dissolve 0.23 g (10 mmol) of sodium metal in 40 ml of absolute methanol. This should be done with caution, as the reaction is exothermic and produces hydrogen gas.
-
Reaction Setup: In a separate flask, dissolve 2.00 g (10 mmol) of dimethyl thiophene-2,5-dicarboxylate in 60 ml of absolute methanol.
-
Reaction: Add the freshly prepared sodium methoxide solution to the solution of dimethyl thiophene-2,5-dicarboxylate.
-
Heating: Heat the resulting mixture to 343 K (70 °C) and maintain this temperature for 5 hours with stirring.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product may precipitate. Filter the mixture.
-
Acidification: Take the filtrate and acidify it with a 6 mol.L⁻¹ solution of hydrochloric acid until the pH is approximately 5.
-
Product Isolation: As the hydrochloric acid is added, the product will precipitate as a colorless solid. Collect the solid by filtration. The reported yield of the crude product is 152 mg (an error in the original publication is likely, as this represents a much lower yield than 82%; the 82% figure is more consistent with the stoichiometry).
-
Purification: Recrystallize the crude product from methanol at room temperature to obtain colorless crystals of this compound.
Signaling Pathways and Logical Relationships
The core of this synthesis relies on the differential reactivity of the two ester groups in dimethyl thiophene-2,5-dicarboxylate. The use of one equivalent of the nucleophile (methoxide ion) statistically favors the hydrolysis of a single ester group. The reaction mechanism follows a standard nucleophilic acyl substitution pathway.
References
An In-depth Technical Guide to the Chemical Properties of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(methoxycarbonyl)thiophene-2-carboxylic acid (CAS No. 50340-79-9). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide covers its physicochemical characteristics, spectral data, and known reactivity, alongside a detailed experimental protocol for its synthesis. While this compound is a promising building block in medicinal chemistry, further research is needed to fully elucidate its biological activity profile.
Chemical and Physical Properties
This compound is a white to off-white solid. Its core structure consists of a thiophene ring substituted with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. The presence of these two functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆O₄S | PubChem[1] |
| Molecular Weight | 186.19 g/mol | PubChem[1] |
| CAS Number | 50340-79-9 | PubChem[1] |
| Melting Point | 187-190 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 365.2 ± 27.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.439 ± 0.06 g/cm³ | ChemicalBook[2] |
| XlogP (Predicted) | 1.6 | PubChem[1] |
| Polar Surface Area | 91.8 Ų | PubChem[1] |
| pKa (Predicted) | 3.19 ± 0.10 | ChemicalBook[2] |
Solubility: While comprehensive quantitative solubility data is not readily available in the literature, based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in water is likely to be low but will increase with pH due to the deprotonation of the carboxylic acid group. It is expected to have limited solubility in nonpolar solvents like hexane.
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimentally obtained spectra for this specific compound are not widely published, predicted NMR data can provide valuable insights.
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, the methyl protons of the ester group, and the acidic proton of the carboxylic acid. The thiophene protons will likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent carbonyl groups. The methyl protons will be a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift, which is often exchangeable with D₂O.[3]
¹³C NMR (Predicted): The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester will have the highest chemical shifts. The four sp² hybridized carbons of the thiophene ring will appear in the aromatic region, and the methyl carbon of the ester group will be found in the aliphatic region. The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range, while aldehyde and ketone carbonyl carbons are further downfield (180-220 ppm).[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100 | C-H (aromatic) | Stretching vibration of the C-H bonds on the thiophene ring. |
| 2500-3300 (broad) | O-H (carboxylic acid) | Characteristic broad stretching vibration due to hydrogen bonding.[3] |
| ~1728 | C=O (ester) | Stretching vibration of the ester carbonyl group. |
| ~1712 | C=O (carboxylic acid) | Stretching vibration of the carboxylic acid carbonyl group.[3] |
| ~1250 | C-O | Stretching vibration of the C-O bonds in the ester and carboxylic acid groups. |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are expected to involve the loss of the methoxy group, the carboxyl group, and cleavage of the thiophene ring.
Chemical Reactivity
The reactivity of this compound is dictated by its three main components: the aromatic thiophene ring, the carboxylic acid group, and the methyl ester group.
-
Acidity: The carboxylic acid group is the most reactive site for acid-base reactions. Its pKa is predicted to be around 3.19, indicating it is a moderately strong organic acid.[2]
-
Esterification/Amidation: The carboxylic acid can undergo esterification with alcohols or amidation with amines under appropriate conditions to form the corresponding derivatives.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.
-
Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups will deactivate the ring towards such reactions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the partial hydrolysis of dimethyl 2,5-thiophenedicarboxylate.
Experimental Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute methanol under an inert atmosphere. The amount of sodium should be equimolar to the starting diester.
-
Reaction: To the freshly prepared sodium methoxide solution, add a solution of dimethyl 2,5-thiophenedicarboxylate in absolute methanol.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted solid.
-
Acidification: Carefully acidify the filtrate with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 2-3. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Research
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4] The thiophene ring is considered a bioisostere of the benzene ring and can be found in a number of approved drugs. Derivatives of thiophene-2-carboxylic acid have been investigated for various therapeutic applications. For instance, Suprofen, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of thiophene-2-carboxylic acid.[5]
While specific biological activities for this compound are not extensively reported, its structure suggests potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of two modifiable functional groups allows for the facile introduction of various pharmacophores, making it an attractive scaffold for the development of new chemical entities. For example, the carboxylic acid can be converted to amides, which are common functional groups in many drug molecules.
Caption: Potential derivatization and therapeutic applications.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.
GHS Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This technical guide has summarized its key chemical and physical properties, provided insights into its spectral characteristics and reactivity, and outlined a reliable synthetic protocol. While its own biological profile is not yet well-defined, its potential as a scaffold for the development of new therapeutic agents is significant. Further research into the biological activities of this compound and its derivatives is warranted.
References
An In-depth Technical Guide to 5-(methoxycarbonyl)thiophene-2-carboxylic acid
CAS Number: 50340-79-9
This technical guide provides a comprehensive overview of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound, also known as thiophene-2,5-dicarboxylic acid monomethyl ester, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50340-79-9 | [2][3][4][5] |
| Molecular Formula | C₇H₆O₄S | [2][3][5] |
| Molecular Weight | 186.19 g/mol | [2][3][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Thiophene-2,5-dicarboxylic acid monomethyl ester, 5-Methoxycarbonyl-2-thiophenecarboxylic acid | [1][2] |
| Melting Point | 208-212 °C | |
| Boiling Point | 367.9±22.0 °C (Predicted) | |
| Density | 1.535±0.06 g/cm³ (Predicted) | |
| pKa | 3.33±0.10 (Predicted) | |
| LogP | 1.34 (Predicted) | |
| InChI | InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | [2][6] |
| SMILES | COC(=O)c1ccc(s1)C(=O)O | [2][3][6] |
Spectroscopic Data
The structural identification of this compound is supported by the following spectroscopic data:
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methyl ester protons, and the carboxylic acid proton. The thiophene protons typically appear as doublets in the aromatic region. The methyl protons of the ester group will be a singlet, and the acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.
-
13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbonyl carbons (ester and carboxylic acid), the four carbons of the thiophene ring, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Two distinct C=O stretching bands will be observed, one for the carboxylic acid (around 1700 cm⁻¹) and another for the ester (around 1725 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis
The most common and direct route for the synthesis of this compound is the selective monoesterification of thiophene-2,5-dicarboxylic acid. This approach leverages the differential reactivity of the two carboxylic acid groups or employs controlled reaction conditions to favor the formation of the monoester.
Experimental Protocol: Selective Monoesterification of Thiophene-2,5-dicarboxylic acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Thiophene-2,5-dicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-2,5-dicarboxylic acid in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to remove unreacted dicarboxylic acid and the acid catalyst. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer.
-
Acidification: Separate the aqueous layer and acidify it with 1 M hydrochloric acid until a precipitate is formed.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthesis of this compound.
Applications in Drug Development
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The thiophene ring is considered a bioisostere of the benzene ring and can be found in a variety of approved drugs. The presence of the sulfur atom can influence the molecule's conformation, metabolic stability, and interaction with biological targets.
This particular molecule, with its two distinct functional groups, allows for selective chemical modifications. The carboxylic acid can be converted to amides, esters, or other derivatives, while the methyl ester can be hydrolyzed or transformed into other functional groups. This dual functionality makes it a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. Thiophene carboxamide derivatives, for instance, have been investigated for their antiproliferative and anticancer properties.[7]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure and dual functionality provide a robust platform for the creation of novel molecules with potential therapeutic value. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in their research endeavors.
References
- 1. THIOPHENE-2,5-DICARBOXYLIC ACID MONOMETHYL ESTER [amp.chemicalbook.com]
- 2. This compound | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. 50340-79-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 50340-79-9 [chemicalbook.com]
- 6. PubChemLite - this compound (C7H6O4S) [pubchemlite.lcsb.uni.lu]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for 5-(methoxycarbonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(methoxycarbonyl)thiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials, can be prepared from several key starting materials. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing the necessary precursors, reaction conditions, and experimental protocols. The information is intended to assist researchers and professionals in drug development and chemical synthesis in selecting the most suitable pathway for their specific needs. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of the synthetic pathways.
Introduction
This compound, also known as thiophene-2,5-dicarboxylic acid monomethyl ester, is a bifunctional molecule containing both a carboxylic acid and a methyl ester group attached to a central thiophene ring. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with therapeutic or material science applications. The selection of an appropriate synthetic route and starting materials is crucial for efficient and cost-effective production. This guide explores the most common and effective starting materials and their conversion to the target molecule.
Primary Starting Materials and Synthetic Pathways
The synthesis of this compound predominantly proceeds from two key precursors: thiophene-2,5-dicarboxylic acid and dimethyl thiophene-2,5-dicarboxylate . The overall synthetic logic involves either the selective mono-esterification of the diacid or the selective mono-saponification of the diester.
Figure 1: Primary synthetic pathways to this compound.
Thiophene-2,5-dicarboxylic acid as the Starting Material
Thiophene-2,5-dicarboxylic acid is a readily accessible starting material that can be synthesized from acyclic precursors.
A common industrial method for the preparation of thiophene-2,5-dicarboxylic acid involves the reaction of adipic acid with thionyl chloride in the presence of a catalyst such as pyridine.[1]
Experimental Protocol:
-
To a reaction vessel, add 1 mole of adipic acid to 6.5-8 moles of thionyl chloride.
-
Add a catalytic amount of pyridine.
-
Heat the mixture to 85-95 °C and maintain this temperature for 10-18 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude thiophene-2,5-dicarboxylic acid can be purified by recrystallization.
| Reactant/Reagent | Molar Ratio (to Adipic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Adipic Acid | 1 | 85-95 | 10-18 | - |
| Thionyl Chloride | 6.5 - 8 | 85-95 | 10-18 | - |
| Pyridine | Catalytic | 85-95 | 10-18 | - |
| Product | - | - | - | >70 |
Table 1: Quantitative data for the synthesis of thiophene-2,5-dicarboxylic acid from adipic acid.
The selective mono-methylation of thiophene-2,5-dicarboxylic acid is a critical step. While various methods for selective mono-esterification of dicarboxylic acids exist, a common laboratory method involves the use of diazomethane. However, due to the hazardous nature of diazomethane, alternative methods using controlled acid-catalyzed esterification are often preferred in larger-scale synthesis.
Experimental Protocol (Illustrative - using a general acid-catalyzed approach):
-
Suspend thiophene-2,5-dicarboxylic acid (1 equivalent) in a large excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction progress by techniques such as TLC or HPLC.
-
The reaction is stopped when the desired ratio of mono-ester to di-ester and unreacted di-acid is achieved.
-
The product is isolated by extraction and purified by chromatography or recrystallization.
Note: The selective formation of the mono-ester over the di-ester is dependent on reaction time and stoichiometry of the reagents. Shorter reaction times and limiting the amount of methanol can favor the mono-ester.
Dimethyl thiophene-2,5-dicarboxylate as the Starting Material
An alternative route involves the synthesis of the dimethyl ester followed by selective hydrolysis of one of the ester groups.
Dimethyl thiophene-2,5-dicarboxylate can be prepared by the full esterification of thiophene-2,5-dicarboxylic acid.
Experimental Protocol:
-
Suspend thiophene-2,5-dicarboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (typically monitored by the disappearance of the starting material).
-
After cooling, the product can be isolated by precipitation or extraction and purified by recrystallization.
The controlled hydrolysis of one of the two methyl ester groups yields the desired this compound. This is typically achieved using a limited amount of a base.
Experimental Protocol:
-
Dissolve dimethyl thiophene-2,5-dicarboxylate in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Add a solution of one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise at a controlled temperature (often at room temperature or slightly below).
-
Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC) to stop the reaction once the mono-acid is the major product.
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography.
| Starting Material | Reagent | Key Transformation |
| Thiophene-2,5-dicarboxylic acid | Methanol, Acid catalyst | Selective Mono-esterification |
| Dimethyl thiophene-2,5-dicarboxylate | Base (e.g., NaOH), then Acid | Selective Mono-saponification |
Table 2: Summary of key transformations from primary starting materials.
Alternative Starting Materials and Routes
While less common, other starting materials can be employed to synthesize the target molecule or its immediate precursors.
-
2-Acetylthiophene: This can be oxidized to thiophene-2-carboxylic acid, which would then require a subsequent selective esterification at the 5-position.
-
2,5-Diiodothiophene: Carboxylation of this starting material can yield thiophene-2,5-dicarboxylic acid.
Figure 2: Alternative synthetic approaches.
Conclusion
The synthesis of this compound is most efficiently achieved through the selective mono-esterification of thiophene-2,5-dicarboxylic acid or the selective mono-saponification of dimethyl thiophene-2,5-dicarboxylate. The choice of starting material and synthetic route will depend on factors such as the desired scale of the reaction, the availability of precursors, and the desired purity of the final product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to 5-(methoxycarbonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates essential data for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and in-depth analysis of its physicochemical and spectroscopic properties.
Molecular Structure and Identifiers
This compound is a disubstituted thiophene derivative with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. The presence of these two functional groups offers versatile opportunities for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| SMILES | COC(=O)c1ccc(s1)C(=O)O[1] |
| Molecular Formula | C₇H₆O₄S[1] |
| CAS Number | 50340-79-9[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 186.19 g/mol [1] |
| Melting Point | 187-190 °C |
| Appearance | Colorless solid[2] |
Synthesis
A reliable method for the synthesis of this compound has been reported, starting from dimethylthiophen-2,5-dicarboxylate.[2]
Experimental Protocol: Synthesis of this compound[2]
-
Preparation of Sodium Methoxide Solution: Dissolve 230 mg (10 mmol) of sodium in 40 ml of absolute methanol.
-
Reaction Mixture: Add the freshly prepared sodium methoxide solution to a solution of 2000 mg (10 mmol) of dimethylthiophen-2,5-dicarboxylate in 60 ml of absolute methanol.
-
Reaction Conditions: Heat the resulting mixture at 343 K (70 °C) for 5 hours.
-
Work-up: After cooling, filter the reaction mixture.
-
Acidification: Acidify the filtrate with 6 M HCl to a pH of approximately 5. The product precipitates as a colorless solid.
-
Isolation and Purification: Collect the solid by filtration. Recrystallize the crude product from methanol at room temperature to afford colorless crystals.
-
Yield: 82% (152 mg).
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound (KBr pellet) shows characteristic absorption bands.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 3097 | O-H stretch (carboxylic acid) |
| 1728 | C=O stretch (ester) |
| 1712 | C=O stretch (carboxylic acid) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Thiophene protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm).
-
Methoxy protons: A singlet corresponding to the three methyl ester protons is expected around δ 3.9 ppm.
-
Carboxylic acid proton: A broad singlet for the acidic proton is anticipated, typically downfield (>10 ppm).
¹³C NMR (Predicted):
-
Carbonyl carbons: Signals for the carboxylic acid and ester carbonyl carbons are expected in the range of δ 160-175 ppm.
-
Thiophene carbons: Aromatic carbons of the thiophene ring would appear between δ 120-145 ppm.
-
Methoxy carbon: The methyl carbon of the ester group should resonate around δ 52 ppm.
Mass Spectrometry
Predicted mass spectrometric data for this compound suggests several possible adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.00595 |
| [M+Na]⁺ | 208.98789 |
| [M-H]⁻ | 184.99139 |
Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The carboxylic acid and the methoxycarbonyl groups are nearly coplanar with the thiophene ring. In the solid state, the molecules form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties.[2]
Applications in Research and Development
Thiophene derivatives are significant compounds in various fields, including photo-materials and electronic luminescence materials.[2] this compound, with its bifunctional nature, serves as a versatile precursor for the synthesis of more complex and potentially biologically active compounds.[2] Its delocalized π-system, extended by the coplanar carboxylate groups, makes it an interesting candidate for materials science applications.[2]
Safety Information
Based on available data, this compound should be handled with care. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
The Discovery and Enduring Legacy of Thiophene Monoesters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the realms of organic and medicinal chemistry. Its discovery in the late 19th century as an impurity in benzene marked the beginning of over a century of research into its unique chemical properties and diverse applications. The structural similarity of the thiophene ring to benzene, a concept known as bioisosterism, has made it a privileged scaffold in drug discovery. This allows for the modulation of pharmacological activity and physicochemical properties of bioactive molecules. Among the vast family of thiophene derivatives, monoesters have emerged as crucial intermediates and pharmacophores in their own right. This technical guide provides a comprehensive overview of the discovery and history of thiophene monoesters, detailing key synthetic methodologies and their evolution, and highlighting their impactful journey from laboratory curiosities to critical components in modern pharmaceuticals and materials science.
A Serendipitous Discovery and the Dawn of Thiophene Chemistry
The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1] At the time, a common lecture demonstration for the presence of benzene involved the "indophenin test," where the addition of isatin and concentrated sulfuric acid to crude benzene produced a deep blue color. To Meyer's surprise, when he performed the test with highly purified benzene, the color reaction failed. This astute observation led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant.[1] Through meticulous work, he isolated this sulfur-containing compound and named it "thiophene."[1]
The first synthesis of thiophene was reported by Meyer in the same year as its discovery and involved the reaction of acetylene with elemental sulfur.[2] Following this seminal discovery, the late 19th and early 20th centuries saw a flurry of activity aimed at understanding the chemistry of this new heterocycle and developing synthetic routes to its derivatives. While a definitive date for the first synthesis of a simple thiophene monoester is not clearly documented, early literature from the 1930s indicates their use and synthesis. For instance, a 1938 publication described the preparation of a thiophene carboxylic acid from its corresponding methyl ester, methyl 3-methylthiophene-2-carboxylate, signifying that the synthesis of such monoesters was established by that period.
Key Synthetic Methodologies for Thiophene Monoesters
The synthesis of thiophene monoesters has evolved significantly since the early days of thiophene chemistry. Several robust and versatile methods are now available to the modern chemist.
The Gewald Aminothiophene Synthesis
One of the most powerful and widely used methods for the synthesis of functionalized thiophenes, including monoesters, is the Gewald reaction, first reported by Karl Gewald in 1966.[3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[3]
-
Materials:
-
Appropriate ketone (0.05 mol)
-
Methyl- or ethyl-cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 mL)
-
Morpholine (5 mL)
-
Ethanol for washing and recrystallization
-
-
Procedure:
-
To a mixture of the appropriate ketone (0.05 mol), methyl- or ethyl-cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) dropwise over a period of 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting precipitate and wash it with ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure methyl- or ethyl-2-aminothiophene-3-carboxylate.
-
-
Expected Yield: 70-85%[4]
Synthesis from Acetylenic Ketones
A more recent approach involves the reaction of acetylenic ketones with methyl thioglycolate in the presence of a base. This method provides a direct route to methyl thiophene-2-carboxylates.
-
Materials:
-
Acetylenic ketone
-
Methyl thioglycolate
-
Cesium carbonate (Cs₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
-
Procedure:
-
Combine the acetylenic ketone, methyl thioglycolate, cesium carbonate, and magnesium sulfate in methanol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the methyl thiophene-2-carboxylate.
-
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, originally developed for furans and pyrroles, can be adapted for the synthesis of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2] While not directly producing monoesters in its classic form, this method is foundational and can be used to generate thiophene cores that can be subsequently functionalized to introduce an ester group.
Quantitative Data on Thiophene Monoesters
The following tables summarize key quantitative data for representative thiophene monoesters and related derivatives, including yields, spectroscopic information, and biological activity.
| Compound | Synthesis Method | Yield (%) | Reference |
| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald Reaction | 70-85 | [4] |
| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald Reaction | 70-85 | [4] |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride | 64 | [5] |
Table 1: Synthetic Yields of Selected Thiophene Monoesters.
| Compound | 1H NMR (DMSO-d6, δ ppm) | IR (KBr, νmax, cm-1) | Reference |
| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.65-1.67 (m, 4H, H-cyclohexane), 2.40-2.56 (m, 4H, H-cyclohexane), 3.66 (s, 3H, OMe), 7.20 (s, 2H, NH) | 3414, 3308 (NH), 2931 (CH), 1656 (C=O), 1577, 1492, 1446 (C=C), 1269 (C-O) | [4] |
| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.25 (m, 6H, H-ester), 2.58 (s, 3H, CH3), 4.16 (m, 4H, OCH2), 7.90 (s, 2H, NH) | 3423, 3306 (NH), 2986 (CH), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) | [4] |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 12.43 (s, 0.5H), 12.35 (s, 0.5H), 8.56 (s, 0.5H), 8.44 (s, 0.5H), 8.33 (d, J = 8.4 Hz, 3H), 8.18–7.94 (m, 4H), 7.59–7.39 (m, 2H) | Not provided | [6] |
| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | 12.29 (s, 0.5H), 12.16 (s, 0.5H), 8.52 (s, 0.5H), 8.49–8.30 (m, 1.5H), 8.32–7.91 (m, 5H), 7.71–7.57 (m, 1H), 7.57–7.41 (m, 2H) | Not provided | [6] |
Table 2: Spectroscopic Data for Selected Thiophene Derivatives.
| Compound Series | Assay Type | Cell Line | IC50 (µM) | Reference |
| Thiophene carboxamide derivatives (2b, 2d, 2e) | MTS Assay | Hep3B | 5.46, 8.85, 12.58 | [7] |
| Thiophene derivatives (9c, 9b, 10b, 7c) | Anticancer Screen | HepG2 | 0.01063, 0.01158, 0.01729, 0.01957 | [8] |
| 3-Amino thiophene-2-carboxamide (7b) | Antibacterial Assay | P. aeruginosa | MIC: Not provided, but showed 86.9% inhibition | [9] |
| 3-Amino thiophene-2-carboxamide (7a) | Antioxidant Assay | ABTS | 62.0% inhibition | [9] |
Table 3: Biological Activity of Selected Thiophene Derivatives.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows for evaluating the biological activity of thiophene derivatives and a known signaling pathway modulated by a thiophene compound.
Experimental Workflows
Caption: General workflows for MIC and MTT assays.
Signaling Pathway Modulation
A number of thiophene derivatives have been shown to modulate key signaling pathways involved in cancer progression. For example, the thiophene derivative SNS-OH has been reported to induce apoptosis in cancer cells by affecting the AKT and MAPK signaling pathways.
Caption: Inhibition of AKT and MAPK pathways by a thiophene derivative.
Conclusion
From its serendipitous discovery as a contaminant in benzene, the field of thiophene chemistry has blossomed into a major area of research with profound implications for medicinal chemistry and materials science. Thiophene monoesters, as a key subclass of these versatile heterocycles, have a rich history intertwined with the development of synthetic organic chemistry. The advent of powerful synthetic methods like the Gewald reaction has enabled the efficient construction of diverse and highly functionalized thiophene monoesters. As demonstrated by the extensive research into their biological activities, these compounds continue to be a fertile ground for the discovery of new therapeutic agents. The ongoing exploration of their synthesis and biological properties ensures that thiophene monoesters will remain a significant and impactful area of study for years to come.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of thiophene carboxylic acid derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of Thiophene Carboxylic Acid Derivatives
Executive Summary: The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring and its significant therapeutic applications.[1] Thiophene carboxylic acid derivatives, in particular, serve as crucial intermediates and pharmacophores in the development of a wide array of therapeutic agents, from anti-inflammatory drugs to novel antivirals.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of thiophene carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key chemical and biological pathways to facilitate further research and application.
Introduction
Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom.[4] Its derivatives are integral to numerous marketed drugs, including the anti-inflammatory agents suprofen and tiaprofenic acid, the anticancer drug raltitrexed, and the antibiotic cefoxitin.[1][2][5] The carboxylic acid functional group, when attached to the thiophene ring, imparts a reactive handle for extensive chemical modification, making these compounds highly versatile building blocks in organic synthesis.[6] The two primary isomers, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, form the basis of this guide. Their distinct electronic and steric properties influence their reactivity and biological activity, making a detailed understanding of their characteristics essential for rational drug design.
Physical Properties
The physical properties of thiophene carboxylic acids are dictated by the interplay between the hydrophobic, aromatic thiophene ring and the hydrophilic, acidic carboxyl group.[7] This duality governs their solubility, melting point, and crystalline structure. Quantitative physical data for the two primary isomers are summarized below.
Table 1: Physical Properties of Thiophene Carboxylic Acids
| Property | Thiophene-2-carboxylic acid | Thiophene-3-carboxylic acid |
| Molecular Formula | C₅H₄O₂S[2] | C₅H₄O₂S[8] |
| Molar Mass | 128.15 g·mol⁻¹[2][9] | 128.15 g·mol⁻¹[8] |
| Appearance | White to light-cream crystalline solid[2][7] | Colorless to slightly brownish-yellow solid[8] |
| Melting Point | 125–127 °C[2][10] | 136–141 °C[8] |
| Boiling Point | 260 °C[10] | >300 °C[8] |
| Density | ~1.42 g/cm³[10] | Not readily available |
| pKa | 3.49 (at 25 °C)[10] | Not readily available |
| Water Solubility | 80 g/L (at 20 °C); soluble in hot water[10] | 20 g/L (0.2 g/10 mL)[8] |
| Other Solubilities | Soluble in ethanol, ether; slightly soluble in chloroform[10] | Not specified |
The solubility of these compounds is highly dependent on pH and temperature.[7] As carboxylic acids, their solubility in aqueous media increases significantly at higher pH values due to the formation of the more soluble carboxylate salt.
Chemical Properties and Reactivity
Reactivity of the Carboxylic Acid Group
The carboxyl group is the primary site for derivatization. It undergoes typical reactions of carboxylic acids, including:
-
Esterification: Reaction with alcohols, often under acidic catalysis, to form esters.
-
Amidation: Reaction with amines, typically activated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form amides.[3]
-
Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce highly reactive thiophene carbonyl chlorides, which are key intermediates.[11][12]
Reactivity of the Thiophene Ring
The thiophene ring is aromatic and undergoes electrophilic aromatic substitution.
-
Regioselectivity: The sulfur atom directs electrophilic attack preferentially to the adjacent α-positions (C2 and C5).[13][14] In thiophene-2-carboxylic acid, the C5 position is therefore highly activated and the primary site for substitution.[2]
-
Lithiation: Strong bases like lithium diisopropylamide (LDA) can deprotonate both the carboxylic acid and the C5 position of thiophene-2-carboxylic acid, forming a dianion. This 5-lithio derivative is a powerful nucleophile for introducing substituents at the C5 position.[2]
-
Coupling Reactions: Thiophene carboxylic acids are substrates in various coupling reactions, including Ullmann and catalytic decarboxylative couplings, to form biaryl structures.[2]
Synthesis and Experimental Protocols
A variety of synthetic routes exist for preparing thiophene carboxylic acids and their derivatives. The choice of method often depends on the desired substitution pattern and available starting materials.
Synthesis of Thiophene-2-Carboxylic Acid
A common laboratory and industrial method involves the oxidation of a pre-functionalized thiophene.
Caption: General workflow for the synthesis of 2-TCA via oxidation.
Experimental Protocol: Synthesis via Haloform Reaction of 2-Acetylthiophene [11]
-
Preparation: A solution of sodium hypochlorite (NaOCl) is prepared by adding chlorine gas to a cooled solution of sodium hydroxide.
-
Reaction: 2-Acetylthiophene is added slowly to the NaOCl solution at a controlled temperature (e.g., 50-60 °C). The reaction is exothermic and requires careful monitoring.
-
Work-up: After the reaction is complete, the mixture is cooled. Any unreacted starting material is removed by extraction with a suitable organic solvent.
-
Isolation: The aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of ~2-3.
-
Purification: The precipitated thiophene-2-carboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water or another suitable solvent can be performed for further purification.
Synthesis of Thiophene Carboxamide Derivatives
Amide derivatives are frequently synthesized for biological screening. This typically involves the coupling of the carboxylic acid with an amine.
Caption: Workflow for the synthesis of thiophene carboxamide derivatives.
Experimental Protocol: Amide Synthesis via EDCI Coupling [3]
-
Dissolution: Dissolve thiophene carboxylic acid (1 equiv.), the desired amine (1-1.2 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-2 equiv.), and an organic base such as triethylamine (Et₃N) (2-3 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., N₂ or Ar). For difficult couplings, 1-hydroxybenzotriazole (HOBt) (1.5-2 equiv.) can be added.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure thiophene carboxamide.
Key Analytical Techniques
Characterization of these derivatives relies on standard spectroscopic methods.[5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure, substitution pattern, and purity. For 3-thiophenecarboxylic acid, characteristic ¹H NMR signals appear around 12.08 ppm (COOH), 8.24 ppm, 7.57 ppm, and 7.34 ppm for the thiophene protons in CDCl₃.[15]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretch.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural elucidation.
Biological Activity and Applications in Drug Development
Thiophene carboxylic acid derivatives exhibit a wide range of biological activities and are a cornerstone of many drug discovery programs.
Pharmacological Significance
-
Enzyme Inhibition: A series of thiophene carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO).[16] Inhibition of DAO is a therapeutic strategy for treating the negative symptoms of schizophrenia. Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring are well-tolerated for inhibitory activity.[16]
-
Antiviral Activity: Thiophene derivatives have been discovered as entry inhibitors for the Ebola virus, acting by disrupting the binding of the viral glycoprotein (GP) to the host cell receptor Niemann-Pick C1 (NPC1).[3]
-
Antimicrobial and Antioxidant Activity: Many thiophene derivatives, including amides and thioureas, have been synthesized and tested for their antimicrobial and antioxidant properties.[5][17] Compound 3-amino thiophene-2-carboxamide, for example, has shown significant antioxidant activity in ABTS assays.[17]
Bioactivation and Toxicology
While therapeutically valuable, the thiophene ring is a known structural alert. Its metabolism, primarily by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[18]
Caption: Metabolic bioactivation pathway of the thiophene ring.
This bioactivation can lead to drug-induced toxicity, as was famously the case with the diuretic drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity linked to its metabolic profile.[18] Understanding these pathways is critical for designing safer thiophene-based drugs.
Conclusion
Thiophene carboxylic acid and its derivatives are exceptionally versatile compounds with well-defined physical and chemical properties. Their straightforward synthesis, predictable reactivity, and amenability to a wide range of chemical transformations make them invaluable building blocks for organic and medicinal chemists. While their potential for metabolic bioactivation requires careful consideration during drug design, their proven track record in numerous approved drugs and their continued emergence in novel therapeutic areas underscore their enduring importance in the pursuit of new medicines. This guide provides the foundational knowledge necessary for researchers to effectively harness the potential of these critical chemical entities.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. nbinno.com [nbinno.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-噻吩甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 15. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
- 16. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
theoretical studies of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
An In-depth Technical Guide to the Theoretical Study of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
Executive Summary
This compound is a disubstituted thiophene derivative with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity of the thiophene scaffold. A thorough understanding of its electronic structure, molecular geometry, and reactivity is paramount for its effective utilization. While extensive experimental data for this specific molecule is limited, this guide outlines the standard, state-of-the-art theoretical protocols for its complete computational characterization.
This document serves as a technical whitepaper detailing the application of Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound. It provides detailed computational methodologies, representative data presented in a structured format, and logical workflows essential for researchers seeking to model this molecule or its analogues. The protocols and illustrative data are derived from established computational studies on closely related thiophene carboxylic acids and carboxamides.[1][2][3]
Molecular Structure and Overview
The subject of this guide is this compound, with the chemical formula C₇H₆O₄S. Its structure consists of a central thiophene ring functionalized with a carboxylic acid group at the C2 position and a methoxycarbonyl (methyl ester) group at the C5 position.
Caption: Numbered structure of this compound.
Computational Protocols
The following section details the standard operating procedure for the theoretical analysis of the title compound. These methods are established in the literature for providing reliable geometric and electronic data for thiophene derivatives.[2][4][5]
3.1 Software and Theoretical Level All quantum chemical calculations are performed using the Gaussian 09 or a subsequent version of the software suite.[4][5] The geometric, vibrational, and electronic properties are investigated using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the selected method.[1][3][4] The Pople-style 6-311++G(d,p) basis set is employed for all atoms, as its inclusion of diffuse (++) and polarization (d,p) functions is critical for accurately describing systems with lone pairs, pi-conjugation, and potential hydrogen bonding.[1][6]
3.2 Geometry Optimization and Vibrational Analysis The initial molecular structure is built and subjected to a full geometry optimization without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the geometry represents a minimum on the potential energy surface. A subsequent vibrational frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true local minimum (i.e., possesses no imaginary frequencies). The calculated vibrational modes can be compared with experimental FT-IR and Raman spectra.
3.3 Electronic Property Analysis Following successful optimization, a series of single-point energy calculations are conducted to determine key electronic descriptors.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which govern intermolecular interactions and chemical reactivity.[1]
References
- 1. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemlett.com [jchemlett.com]
An In-depth Technical Guide to the Spectroscopic Data of 5-(methoxycarbonyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 5-(methoxycarbonyl)thiophene-2-carboxylic acid (CAS No. 50340-79-9). While a complete experimental dataset is not publicly available, this document compiles verified information on its synthesis, infrared spectroscopy, and physical properties, crucial for its application in research and development.
Molecular Structure and Properties
This compound, also known as thiophene-2,5-dicarboxylic acid monomethyl ester, is a derivative of thiophene with the molecular formula C₇H₆O₄S.[1] Its molecular weight is 186.19 g/mol .[1] The compound has a melting point of 187-190 °C.
Synthesis Protocol
The synthesis of this compound can be achieved through the selective mono-hydrolysis of dimethyl thiophene-2,5-dicarboxylate. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a supporting information document for a peer-reviewed publication.
-
Materials:
-
Dimethyl thiophene-2,5-dicarboxylate
-
Methanol (absolute)
-
Sodium
-
Hydrochloric acid (HCl, 6 mol.L⁻¹)
-
-
Procedure:
-
Dissolve sodium (230 mg, 10 mmol) in 40 ml of absolute methanol.
-
Add the resulting sodium methoxide solution to a solution of dimethyl thiophene-2,5-dicarboxylate (2000 mg, 10 mmol) in 60 ml of absolute methanol.
-
Heat the reaction mixture at 343 K (70 °C) for 5 hours.
-
After cooling, filter the mixture.
-
Acidify the filtrate with 6 mol.L⁻¹ HCl to a pH of approximately 5.
-
The product precipitates as a colorless solid.
-
Collect the solid by filtration. The reported yield is 152 mg (82%).
-
Recrystallize the product from methanol at room temperature to obtain colorless crystals.
-
Spectroscopic Data
Infrared (IR) Spectroscopy
The reported IR spectrum (KBr) shows the following characteristic absorption peaks:
-
ν = 3097 cm⁻¹
-
ν = 1728 cm⁻¹
-
ν = 1712 cm⁻¹
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
Despite a thorough search of scientific literature and chemical databases, experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. Researchers requiring this data may need to perform their own analyses on a synthesized sample.
Data Summary
The available quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 50340-79-9 |
| Molecular Formula | C₇H₆O₄S |
| Molecular Weight | 186.19 g/mol |
| Melting Point | 187-190 °C |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3097 | O-H stretch (carboxylic acid) |
| 1728 | C=O stretch (ester) |
| 1712 | C=O stretch (carboxylic acid) |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Logical workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a thiophene derivative of interest in chemical research and drug development. Adherence to the protocols and safety measures outlined is crucial for a secure laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound in experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆O₄S | PubChem[1] |
| Molecular Weight | 186.19 g/mol | PubChem[1] |
| CAS Number | 50340-79-9 | PubChem[1] |
| Appearance | Solid | TCI Chemicals |
| Melting Point | 187-190 °C | ChemicalBook |
| Boiling Point | 365.2 ± 27.0 °C (Predicted) | ChemicalBook |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook |
Safety and Hazard Information
This compound is classified as a hazardous substance. A summary of its GHS classification and associated hazard statements is provided in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Pictograms:
Signal Word: Warning
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
Table 3: Recommended Personal Protective Equipment
| Situation | Recommended PPE |
| Weighing and preparing solutions | Chemical safety goggles, nitrile gloves (double-gloving recommended), lab coat, and a dust mask or respirator if handling powder outside of a fume hood. |
| Conducting reactions | Chemical safety goggles, nitrile gloves, lab coat, and work should be performed in a certified chemical fume hood. |
| Handling spills | Chemical safety goggles, nitrile gloves, lab coat or chemical-resistant apron, and appropriate respiratory protection. |
Experimental Protocols
Weighing and Dissolving the Compound
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of clutter. Assemble all necessary equipment, including an analytical balance, weigh paper, spatulas, and appropriate glassware.
-
Tare Balance: Place a clean piece of weigh paper on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.
-
Transfer: Gently add the weighed compound to a beaker or flask containing the desired solvent.
-
Dissolution: Stir the mixture using a magnetic stir bar or by gentle swirling until the compound is fully dissolved. Gentle heating may be applied if the compound's solubility allows and it is deemed safe.
-
Cleanup: Immediately clean the spatula and any contaminated surfaces. Dispose of the weigh paper in the designated solid waste container.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is between 2-8°C, and the container should be protected from light.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
First-Aid Measures
In case of exposure to this compound, follow these first-aid procedures immediately.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Biological Activity and Potential Signaling Pathways
Specific signaling pathways for this compound are not well-documented in the available literature. However, thiophene derivatives are a class of compounds with diverse biological activities.[4] Some thiophene-2-carboxylic acid derivatives have been identified as agonists for the G protein-coupled receptor 35 (GPR35), which can lead to the recruitment of β-arrestin and the activation of downstream signaling cascades like the ERK1/2 pathway.
Furthermore, many thiophene-based compounds are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response pathway.
References
Methodological & Application
Application Note & Protocol: Synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed experimental protocol for the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.
Introduction
This compound is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester on a thiophene scaffold. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional materials. The protocol detailed below describes a straightforward method for its preparation via the partial hydrolysis of dimethyl thiophene-2,5-dicarboxylate.
Reaction Scheme
The synthesis proceeds through the selective hydrolysis of one of the two methyl ester groups of dimethyl thiophene-2,5-dicarboxylate in the presence of a stoichiometric amount of sodium methoxide in methanol.
Experimental Protocol
This protocol is based on the method described by Xia et al.[1]
3.1. Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Dimethyl thiophene-2,5-dicarboxylate | C₈H₈O₄S | 200.21 | 2000 mg | 10 |
| Sodium | Na | 22.99 | 230 mg | 10 |
| Absolute Methanol | CH₃OH | 32.04 | 100 ml | - |
| Hydrochloric Acid (6 M) | HCl | 36.46 | As needed | - |
3.2. Equipment
-
Round-bottom flask (250 ml)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
-
pH meter or pH paper
-
Standard laboratory glassware
3.3. Procedure
-
Preparation of Sodium Methoxide Solution: In a 250 ml round-bottom flask equipped with a magnetic stirrer, dissolve 230 mg (10 mmol) of sodium metal in 40 ml of absolute methanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 2000 mg (10 mmol) of dimethyl thiophene-2,5-dicarboxylate dissolved in 60 ml of absolute methanol.
-
Reaction: Heat the resulting mixture to 343 K (70 °C) and maintain it at this temperature with stirring for 5 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any solid byproducts. c. Acidify the filtrate with 6 M hydrochloric acid (HCl) until the pH is approximately 5. d. As the HCl is added, the product will precipitate as a colorless solid.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold water, and dry under a vacuum.
3.4. Expected Results
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₆O₄S |
| Molecular Weight | 186.19 g/mol [2][3] |
| CAS Number | 50340-79-9[2][3] |
| Appearance | Colorless solid[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |
Experimental Workflow Diagram
References
Application Notes and Protocols for 5-(methoxycarbonyl)thiophene-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(methoxycarbonyl)thiophene-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester, allows for selective transformations at either position, making it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. Thiophene-containing molecules are known to exhibit a variety of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules and other functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 50340-79-9 | [1] |
| Molecular Formula | C₇H₆O₄S | [1] |
| Molecular Weight | 186.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 180-182 °C | |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)c1cc(C(=O)O)sc1 |
Synthesis of this compound
A common route for the synthesis of thiophene-2,5-dicarboxylic acid and its monoester derivatives involves the reaction of diethyl-2,2'-thiodiacetate with glyoxal derivatives.[2] The monoester, 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, can be synthesized, and subsequent hydrolysis yields the dicarboxylic acid.[2] A similar strategy can be employed for the synthesis of the methyl ester derivative.
Experimental Protocol: Synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid[2]
This protocol describes a representative synthesis of a monoester of thiophene-2,5-dicarboxylic acid.
Materials:
-
Diethyl-2,2'-thiodiacetate
-
Poly glyoxal
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl-2,2'-thiodiacetate and poly glyoxal.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 5-(ethoxycarbonyl)thiophene-2-carboxylic acid.
-
The product can be further purified by recrystallization.
Applications in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of various derivatives through reactions targeting its carboxylic acid or ester functional groups.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide via coupling with a primary or secondary amine using standard coupling reagents. These amide derivatives of thiophenes have shown significant potential as bioactive agents.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling reagent (e.g., EDC, HATU, DCC)
-
Base (e.g., DIPEA, Et₃N)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in an appropriate solvent (e.g., DMF).
-
Add the coupling reagent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Several studies have reported the synthesis of thiophene-2-carboxamide derivatives with significant antibacterial and antioxidant activity. While these studies may not have used this compound as the starting material, the protocols for amide formation are directly applicable.
Table 1: Antibacterial Activity of Selected Thiophene-2-carboxamide Derivatives [1]
| Compound | R Group | Test Organism | Inhibition Zone (mm) | Activity Index (%) |
| 7b | 3-amino, 4-methoxy | P. aeruginosa | 20 | 86.9 |
| S. aureus | 20 | 83.3 | ||
| B. subtilis | 19 | 82.6 | ||
| 3b | 3-hydroxy, 4-methoxy | B. subtilis | 18 | 78.3 |
| P. aeruginosa | 18 | 78.3 | ||
| S. aureus | 17 | 70.8 |
Table 2: Antioxidant Activity of Selected Thiophene-2-carboxamide Derivatives [1]
| Compound | R Group | Antioxidant Activity (% Inhibition) |
| 7a | 3-amino | 62.0 |
| 3a | 3-hydroxy | 54.9 |
| Ascorbic Acid | (Reference) | 88.44 |
Ester Bond Formation
The carboxylic acid can also be esterified with various alcohols or phenols to produce a diverse range of ester derivatives.
Materials:
-
This compound
-
Phenol
-
Carboxylic acid anhydride (e.g., acetic anhydride)
-
Strong acid catalyst (e.g., sulfuric acid)
-
Toluene
Procedure:
-
In a flask equipped with a Dean-Stark apparatus, dissolve this compound and the phenol in toluene.
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to reflux and remove the water azeotropically.
-
To drive the reaction to completion, the corresponding carboxylic acid anhydride can be added.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Synthesis of this compound Derivatives
References
Applications of 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxycarbonyl)thiophene-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its thiophene core is a recognized pharmacophore present in numerous approved drugs, conferring favorable physicochemical and pharmacological properties. The presence of two distinct carboxylic acid derivatives at the 2 and 5 positions allows for selective chemical modifications, making it an attractive scaffold for the synthesis of diverse compound libraries for drug discovery. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of novel therapeutic agents. It also includes detailed protocols for the synthesis and biological evaluation of its derivatives.
Therapeutic Applications
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily in the areas of oncology and inflammatory diseases. The thiophene scaffold is known to interact with various biological targets, and modifications at the carboxylic acid and ester positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Applications
The thiophene moiety is a key structural feature in several anticancer agents. Derivatives of this compound have been explored for their potential as cytotoxic and antiproliferative agents.
One area of investigation is the development of kinase inhibitors. For instance, derivatives of the related 5-methoxybenzothiophene-2-carboxamide have been synthesized and evaluated as inhibitors of Cdc2-like kinases (Clk1/4), which are implicated in the regulation of pre-mRNA splicing and are considered promising targets for cancer therapy.[1]
A notable example of a thiophene derivative with demonstrated anticancer activity is 5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid. This compound has exhibited significant cytotoxicity against various human cancer cell lines, as detailed in the table below.
Table 1: Anticancer Activity of 5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
| Cell Line | Cancer Type | IC50 (µM) | Proposed Mechanism of Action |
| MCF-7 | Breast Cancer | 0.65 | Induction of apoptosis via caspase activation |
| HeLa | Cervical Cancer | 2.41 | Cell cycle arrest at the G1 phase |
| HCT-116 | Colon Cancer | 1.54 | Inhibition of cell proliferation |
Data sourced from publicly available research.[2]
The proposed mechanism of action for the anticancer effects of some thiophene derivatives involves the induction of apoptosis through the activation of caspases and the disruption of the mitochondrial membrane potential.
Anti-inflammatory Applications
Chronic inflammatory diseases represent a significant area of unmet medical need. Thiophene-containing compounds have a long history in the development of anti-inflammatory drugs. For example, the non-steroidal anti-inflammatory drugs (NSAIDs) tinoridine and tiaprofenic acid feature a thiophene core.[3] Derivatives of this compound are being investigated as potential modulators of key inflammatory pathways.
Patents have been filed for thiophene compounds intended for the treatment of inflammatory and immune-related disorders.[2][4] These compounds are proposed to act as immunosuppressive agents and inhibitors of mast cell degranulation. Some 2-carboxy-thiophene derivatives have been identified as inhibitors of prostaglandin H2 synthase (cyclooxygenase, COX) and 5-lipoxygenase (5-LOX), critical enzymes in the inflammatory cascade.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.
Synthesis of Thiophene-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Protocol 1: Synthesis of N-substituted 5-(methoxycarbonyl)thiophene-2-carboxamides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
-
Diagram 1: General Synthetic Scheme for Thiophene-2-carboxamides
Caption: Synthetic route to N-substituted thiophene-2-carboxamides.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of newly synthesized thiophene derivatives on cancer cell lines.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized thiophene derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives in complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours of cell attachment, remove the medium and replace it with 100 µL of medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
-
Diagram 2: Workflow for MTT Cell Viability Assay
Caption: Experimental workflow for the MTT assay.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay
This protocol provides a method to evaluate the inhibitory activity of thiophene derivatives against the COX-2 enzyme.
Protocol 3: COX-2 (Human) Inhibitor Screening Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
Synthesized thiophene derivatives dissolved in DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the instructions of the commercial assay kit. This typically includes the enzyme, substrate, and detection reagents.
-
-
Compound Addition:
-
Add the synthesized thiophene derivatives at various concentrations to the wells of a 96-well plate.
-
Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
-
Enzyme and Substrate Addition:
-
Add the human recombinant COX-2 enzyme to each well and incubate for a specified time at the recommended temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
-
Detection and Measurement:
-
After a set incubation period, stop the reaction and measure the product formation (typically prostaglandin E₂) using the detection method provided in the kit (e.g., colorimetric or fluorometric).
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathways
The therapeutic effects of thiophene derivatives are often attributed to their modulation of specific signaling pathways involved in disease pathogenesis.
Cancer-Related Signaling
In cancer, thiophene derivatives may exert their effects by interfering with pathways that control cell proliferation, survival, and apoptosis.
Diagram 3: Potential Anticancer Signaling Pathways Modulated by Thiophene Derivatives
Caption: Potential anticancer mechanisms of thiophene derivatives.
Inflammation-Related Signaling
In inflammatory conditions, thiophene derivatives can inhibit the production of pro-inflammatory mediators by targeting enzymes like COX and LOX.
Diagram 4: Anti-inflammatory Signaling Pathway
Caption: Inhibition of inflammatory pathways by thiophene derivatives.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel drug candidates. Its derivatives have shown promise in the fields of oncology and anti-inflammatory research. The synthetic accessibility and the potential for diverse chemical modifications make this compound an important tool for medicinal chemists. The protocols and information provided herein are intended to serve as a guide for researchers in the exploration and development of new therapeutic agents based on this privileged heterocyclic core. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. US5300655A - 2-carboxy-thiophene derivatives - Google Patents [patents.google.com]
- 2. US8802721B2 - Thiophene compounds for inflammation and immune-related uses - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methoxy-2-thiophenecarboxylic acid | 29212-22-4 | EBA21222 [biosynth.com]
Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of anti-inflammatory agents derived from thiophene. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine, Tiaprofenic acid, Tenidap, and Zileuton, incorporate a thiophene moiety, highlighting the significance of this heterocyclic ring in the development of anti-inflammatory therapeutics.[3][4]
The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, primarily cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] By inhibiting COX-1 and COX-2, these compounds effectively reduce the production of prostaglandins, which are key mediators of pain and inflammation.[3][5] Furthermore, some thiophene derivatives have been shown to modulate the expression of pro-inflammatory cytokines and transcription factors like NF-κB.[4][6]
This document provides detailed synthetic protocols for two prominent thiophene-based NSAIDs, Tenoxicam and Lornoxicam, along with a general method for the synthesis of novel thiophene derivatives and protocols for evaluating their anti-inflammatory activity.
Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives
The following table summarizes the in vitro anti-inflammatory activity of various thiophene derivatives, providing a comparative view of their potency.
| Compound | Target | IC50 (µM) | Assay System | Reference |
| Compound 1 | 5-LOX | 29.2 | In vitro enzyme assay | [3] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a–d) | COX-2 | 0.31–1.40 | In vitro enzyme assay | [3] |
| Thiophene pyrazole hybrids | COX-2 | Moderate and Selective Inhibition | In vitro enzyme assay | [3] |
| Tenoxicam | COX-1/COX-2 | Not Specified | Prostaglandin synthesis inhibition | [5] |
| Lornoxicam | COX-1/COX-2 | Not Specified | Not Specified | |
| Methoxy-substituted thiophene derivative (Compound 5) | ERK, p38, NF-ĸB | 10 | LPS-induced THP-1 monocytes | [4] |
| Thiophene derivatives 9 and 10 | TNF-α, IL-1β, IL-6 | 2 nM | Human red blood cells | [3] |
Experimental Protocols
Protocol 1: Synthesis of Tenoxicam
Tenoxicam is a well-established NSAID used for the treatment of pain and inflammation associated with rheumatic diseases.[5] The synthesis involves the condensation of a thieno[2,3-e]-1,2-thiazine derivative with 2-aminopyridine.[5][7]
Materials:
-
Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide
-
2-aminopyridine
-
Alkylbenzene (e.g., Xylene)
-
Sodium Carbonate (anhydrous)
-
Ethanol
-
Water
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Activated Carbon
Procedure:
-
In a three-necked flask, combine Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide (1 equivalent), 2-aminopyridine (1.1 equivalents), and anhydrous sodium carbonate (3 equivalents) in xylene (20-40 volumes).[8]
-
Heat the mixture to reflux (approximately 120-140°C) and stir for 10-20 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-15°C to induce crystallization.[8]
-
Filter the crude product and wash the filter cake with a small amount of cold xylene.
-
Dry the crude product.
-
For purification, dissolve the crude product in a mixture of ethanol and water containing sodium hydroxide.[8]
-
Add activated carbon and heat the solution to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Acidify the filtrate with 20% hydrochloric acid to a pH of 3.0 to precipitate the pure Tenoxicam.[8]
-
Cool the mixture to 5°C, filter the purified product, wash with cold water, and dry.[8]
Protocol 2: Synthesis of Lornoxicam
Lornoxicam is another potent NSAID from the oxicam class, structurally related to Tenoxicam.[9][10] Its synthesis follows a similar pathway, involving the amidation of a thieno[2,3-e]-1,2-thiazine derivative.[9][10][11]
Materials:
-
6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide
-
2-aminopyridine
-
Xylene
-
p-toluenesulfonic acid (stabilizer)
-
Methanol or Dichloromethane
-
1,4-Dioxane
Procedure:
-
Under a nitrogen atmosphere, charge a four-necked flask with xylene, 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide (1 equivalent), 2-aminopyridine (1.1 equivalents), and p-toluenesulfonic acid (0.05-1.5 molar equivalents).[9][10]
-
Heat the reaction mixture to 110-130°C and maintain for 4-6 hours.[9]
-
Monitor the reaction using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (≤ 2%).[9]
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.[10]
-
Add an organic solvent (e.g., methanol or dichloromethane) to the residue and triturate to obtain the crude Lornoxicam.[10]
-
Filter the crude product.
-
For purification, recrystallize the crude product from a mixture of xylene and 1,4-dioxane.[11]
Protocol 3: General Synthesis of Tetrasubstituted Thiophene Derivatives (Gewald Reaction)
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can serve as precursors for various anti-inflammatory agents.[12]
Materials:
-
Ethyl cyanoacetate
-
An active methylene ketone (e.g., Acetylacetone)
-
Elemental Sulfur
-
A secondary amine catalyst (e.g., Diethylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, mix equimolar amounts of ethyl cyanoacetate and the active methylene ketone.
-
Add elemental sulfur (1.2 equivalents) to the mixture with stirring.
-
Slowly add diethylamine (0.1 equivalents) dropwise to the heterogeneous mixture.
-
Stir the reaction mixture at 40-50°C for 4 hours.[12]
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the purified 2-aminothiophene derivative.
Protocol 4: In Vitro COX Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of synthesized thiophene derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized thiophene compounds
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Prostaglandin screening ELISA kit
-
Buffer solution (e.g., Tris-HCl)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
Procedure:
-
Prepare stock solutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) in buffer.
-
Add various concentrations of the test compounds or reference inhibitors to the wells.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a classic and widely used in vivo model to evaluate the anti-inflammatory potential of novel compounds.[13][14]
Materials:
-
Wistar rats or Swiss albino mice
-
Synthesized thiophene compounds
-
Carrageenan solution (1% in saline)
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at different doses).
-
Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Visualizations
Caption: Mechanism of action of thiophene anti-inflammatory agents.
Caption: Workflow for thiophene-based anti-inflammatory drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. TENOXICAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. researchgate.net [researchgate.net]
- 7. Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]
- 9. Synthesis method of lornoxicam - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 11. US20220204529A1 - Method for preparing lornoxicam - Google Patents [patents.google.com]
- 12. impactfactor.org [impactfactor.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation and Evaluation of Cytostatic 2-Aminothiophene-3-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophene-3-carboxylic acid esters and their derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent cytostatic and anticancer properties.[1][2][3] These compounds have shown remarkable selectivity against various cancer cell lines, often exhibiting cytostatic effects in the nanomolar range.[4] Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and interference with critical cellular processes such as protein synthesis and microtubule dynamics.[5][6][7] This document provides detailed protocols for the synthesis of these promising compounds and the subsequent evaluation of their cytostatic and biological activities.
Synthesis of 2-Aminothiophene-3-Carboxylic Acid Ester Derivatives
The most common and versatile method for synthesizing 2-aminothiophene-3-carboxylic acid esters is the Gewald three-component reaction .[8][9] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[10][11] Modern variations of this protocol, such as microwave-assisted synthesis and ball-milling, offer significant advantages, including reduced reaction times and improved yields.[10][12]
General Experimental Protocol: Microwave-Assisted Gewald Synthesis
This protocol describes a general method for the synthesis of 2-aminothiophene-3-carboxylic acid esters using microwave irradiation.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine, triethylamine, or sodium bicarbonate) (1.0 mmol)
-
Solvent (e.g., ethanol, methanol, or DMF) (3 mL)
-
5 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[10]
-
Add 3 mL of the appropriate solvent to the vial.[10]
-
Seal the vial and place it in the microwave reactor.[10]
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, allow the vial to cool to room temperature.[10]
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 2-aminothiophene derivative.[10]
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[10]
Logical Workflow for Synthesis
Caption: General experimental workflow for the microwave-assisted Gewald synthesis.
Biological Evaluation Protocols
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells to be tested
-
Complete culture medium
-
96-well microtiter plates
-
2-aminothiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium.[15]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate the plate for an additional 2 hours at room temperature in the dark, with gentle shaking.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of the distribution of cells in different phases of the cell cycle based on their DNA content.[17]
Materials:
-
Cells treated with 2-aminothiophene derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[17]
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for a specified time (e.g., 24 hours).[5]
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[5]
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[5][18]
-
Centrifuge the fixed cells to remove the ethanol and wash the cell pellet once with PBS.[17]
-
Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.[17]
-
Incubate the cells in the dark for 30 minutes at room temperature.[17]
-
Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.[17]
-
Use appropriate software to analyze the cell cycle distribution and generate a histogram of DNA content.[17]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Materials:
-
Cells treated with 2-aminothiophene derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the desired cell population by treating with the 2-aminothiophene derivatives for a specific time.
-
Collect 1-5 x 10⁵ cells by centrifugation.[22]
-
Wash the cells once with cold PBS and carefully remove the supernatant.[20]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within 1 hour.[22] Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[20]
In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules and is used to identify compounds that interfere with this process.[24][25]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)[26]
-
GTP solution (1 mM final concentration)
-
Glycerol (10-15% final concentration)
-
Test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)
-
96-well plate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm[25][26]
Procedure:
-
Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with GTP and glycerol.[24][25]
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[24]
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[24]
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.[24]
-
Record the absorbance at 340 nm every 60 seconds for one hour.[25]
-
Plot the absorbance values over time to generate polymerization curves and quantify the inhibitory or enhancing effects of the test compounds.[24]
Data Presentation
The following tables summarize representative quantitative data for the cytostatic activity of 2-aminothiophene-3-carboxylic acid ester derivatives against various cancer cell lines.
Table 1: Cytostatic Activity (IC₅₀) of 2-Aminothiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TR560 | T-cell lymphoma | nanomolar range | [27] |
| TJ191 | T-cell lymphoma | nanomolar range | [27] |
| Compound 3 | Prostate Cancer | nanomolar range | [4] |
| 6CN14 | HeLa (Cervical) | < 50 | [7] |
| 7CN09 | HeLa (Cervical) | < 50 | [7] |
| 6CN14 | PANC-1 (Pancreatic) | < 50 | [7] |
| 7CN09 | PANC-1 (Pancreatic) | < 50 | [7] |
| BZ02 | A549 (Lung) | 6.10 | [28] |
Table 2: Effect of 2-Aminothiophene Derivatives on Cell Cycle Distribution
| Compound | Cell Line | Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| Compound 3 | Prostate Cancer | Not specified | Increased | Not specified | Not specified | [4] |
| Active Derivatives | HeLa (Cervical) | 5-50 µM | Not specified | Not specified | Increased | [7] |
| Active Derivatives | Molt/4 (Leukemia) | Not specified | Not specified | Not specified | Increased | [6] |
| Active Derivatives | CEM (Leukemia) | Not specified | Not specified | Not specified | Increased | [6] |
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the cytostatic effects of 2-aminothiophene derivatives.
Inhibition of Tubulin Polymerization and G2/M Arrest
A significant number of 2-aminothiophene derivatives exert their anticancer effects by targeting microtubule dynamics.[28][29] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[5][6]
Diagram of Tubulin Polymerization Inhibition Pathway
Caption: Signaling pathway of a tubulin polymerization inhibitor.
Modulation of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, cell migration, and proliferation, and its dysregulation is often observed in cancer.[30][31][32] Inhibition of this pathway can lead to reduced cancer cell invasion and metastasis.[33] Some benzo[b]thiophene derivatives, structurally related to 2-aminothiophenes, have been shown to target the RhoA/ROCK pathway.
Diagram of the RhoA/ROCK Signaling Pathway
Caption: Simplified RhoA/ROCK signaling pathway and potential point of intervention.
Role of TGF-β Type III Receptor (TβRIII)
In certain cancer types, such as T-cell lymphoma, the expression levels of the TGF-β type III receptor (TβRIII) have been linked to the sensitivity of cancer cells to specific 2-aminothiophene-3-carboxylic acid ester derivatives.[34][35] TβRIII is a co-receptor for the TGF-β family and can modulate T-cell development and immune responses.[34] The precise mechanism by which TβRIII influences the cytostatic activity of these compounds is an area of ongoing research.
Conclusion
2-Aminothiophene-3-carboxylic acid esters are a versatile and potent class of cytostatic agents with significant potential for anticancer drug development. The protocols and information provided herein offer a comprehensive guide for the synthesis and biological evaluation of these compounds. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of novel and more effective cancer therapies.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sciforum.net [sciforum.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. benchchem.com [benchchem.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 27. researchgate.net [researchgate.net]
- 28. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. TβRIII is induced by TCR signaling and downregulated in FoxP3+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. TβRIII independently binds type I and type II TGF-β receptors to inhibit TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(methoxycarbonyl)thiophene-2-carboxylic acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-(methoxycarbonyl)thiophene-2-carboxylic acid as a precursor for the synthesis of high-performance thiophene-based polymers. While direct polymerization of this monoester is not extensively documented, it serves as a valuable starting material for the production of key monomers, including 2,5-thiophenedicarboxylic acid and dimethyl 2,5-thiophenedicarboxylate. These monomers are subsequently employed in the synthesis of polyesters and polyamides with desirable thermal and mechanical properties.
Overview of Synthetic Pathways
This compound is a versatile precursor that can be converted into polymer-grade monomers through straightforward chemical transformations. The primary routes involve:
-
Hydrolysis: Alkaline hydrolysis of the methyl ester group yields 2,5-thiophenedicarboxylic acid (TDCA).
-
Esterification: Fischer esterification of the carboxylic acid group affords dimethyl 2,5-thiophenedicarboxylate (DMTDC).
-
Halogenation: Conversion of the diacid (TDCA) to the more reactive 2,5-thiophenedicarbonyl chloride.
These monomers can then be polymerized with various co-monomers (diols or diamines) to produce a range of polyesters and polyamides.
Caption: Synthetic routes from this compound to polyesters and polyamides.
Experimental Protocols
Monomer Synthesis from this compound
Protocol 2.1.1: Alkaline Hydrolysis to 2,5-thiophenedicarboxylic acid (TDCA)
This protocol describes a general method for the alkaline hydrolysis of an ester to a carboxylic acid.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH2Cl2) (for extraction)
Procedure:
-
Dissolve this compound in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the 2,5-thiophenedicarboxylic acid.
-
Filter the white precipitate, wash with cold deionized water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like water or ethanol.
Protocol 2.1.2: Fischer Esterification to Dimethyl 2,5-thiophenedicarboxylate (DMTDC)
This protocol outlines the acid-catalyzed esterification of the carboxylic acid functionality.[6][7][8][9][10]
Materials:
-
This compound
-
Methanol (anhydrous), excess
-
Sulfuric acid (H2SO4), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine, saturated solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate or diethyl ether (for extraction)
Procedure:
-
Suspend this compound in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude dimethyl 2,5-thiophenedicarboxylate.
-
Purify the product by recrystallization or column chromatography.
Polymer Synthesis
Protocol 2.2.1: Melt Polycondensation for Polyester Synthesis
This protocol describes the two-stage melt polycondensation of dimethyl 2,5-thiophenedicarboxylate with a diol (e.g., 1,6-hexanediol) to synthesize a thiophene-based polyester.[11][12][13]
Materials:
-
Dimethyl 2,5-thiophenedicarboxylate (DMTDC)
-
1,6-hexanediol (HDO)
-
Antimony trioxide (Sb2O3) or other suitable catalyst
-
Chloroform
-
Methanol
Procedure:
-
Esterification Stage:
-
Charge the DMTDC, HDO (in a molar ratio of 1:1.3 to 1:2), and the catalyst (e.g., 0.15 mol% Sb2O3 based on the diester) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-200°C with stirring.
-
Methanol will be produced as a byproduct and should be distilled off. Continue this stage for 2-3 hours or until the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C and slowly reduce the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and elevated temperature for 3-5 hours to facilitate the removal of excess diol and increase the polymer's molecular weight. The reaction is monitored by the increase in the stirrer's torque.
-
Once the desired viscosity is achieved, the reaction is stopped by introducing nitrogen into the vessel.
-
The molten polymer is then extruded, cooled, and pelletized.
-
-
Purification:
-
The resulting polyester can be purified by dissolving it in chloroform and precipitating it in methanol. The purified polymer is then filtered and dried in a vacuum oven.
-
Caption: Workflow for two-stage melt polycondensation of DMTDC and a diol.
Protocol 2.2.2: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol provides a general method for the synthesis of aromatic polyamides from a diacid chloride and a diamine.[14]
Materials:
-
2,5-thiophenedicarbonyl chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Methanol
Procedure:
-
Dissolve the aromatic diamine in anhydrous DMAc (containing LiCl if necessary) in a flask equipped with a mechanical stirrer and a nitrogen inlet, and cool the solution to 0°C.
-
Slowly add a stoichiometric amount of solid 2,5-thiophenedicarbonyl chloride to the stirred solution under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
The resulting viscous polymer solution can be directly used for film casting or precipitated by pouring it into a non-solvent like methanol.
-
The precipitated polyamide is then collected by filtration, washed thoroughly with methanol and water, and dried under vacuum.
Quantitative Data
The properties of thiophene-based polyesters can be tuned by varying the diol co-monomer. The following tables summarize the thermal and mechanical properties of various poly(alkylene thiophenedicarboxylate)s synthesized via melt polycondensation.
Table 1: Thermal Properties of Poly(alkylene thiophenedicarboxylate)s [11][12]
| Polymer | Diol Used | Tg (°C) | Tm (°C) | Td, 5% (°C) | Tmax (°C) |
| PBTF | 1,4-Butanediol | 25 | 150 | 391 | 411 |
| PHFTh (50/50) | 1,6-Hexanediol / 2,5-Furandicarboxylic acid | ~40 | ~120 | ~380 | ~400 |
| PHTh | 1,6-Hexanediol | 28.1 | 145.3 | 383.8 | 409.1 |
Tg: Glass transition temperature; Tm: Melting temperature; Td, 5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate.
Table 2: Mechanical Properties of Poly(alkylene thiophenedicarboxylate)s [11][12]
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PBTF | ~90 | 25 | >500 |
| PHFTh (50/50) | 550 | 35 | 450 |
| PHTh | 420 | 30 | 550 |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of high-performance thiophene-containing polymers. Through established chemical transformations, it can be efficiently converted into key monomers for the production of polyesters and polyamides. The resulting polymers exhibit excellent thermal stability and tunable mechanical properties, making them attractive candidates for various applications in materials science and potentially in drug delivery systems where biodegradable and biocompatible polymers are required. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this promising class of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. athabascau.ca [athabascau.ca]
- 10. cerritos.edu [cerritos.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Thermal Behavior and Mechanical Property of Fully Biobased Poly(hexamethylene Furandicarboxylate-co-hexamethylene Thiophenedicarboxylate) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2,5-Thiophenedicarbonyl Dichloride|High Purity [benchchem.com]
Application Notes and Protocols: Synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxamides from 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The derivatization of the thiophene scaffold, particularly at the 2 and 5 positions, has been a key strategy in medicinal chemistry to develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxamides through the reaction of 5-(methoxycarbonyl)thiophene-2-carboxylic acid with various primary and secondary amines.
The core reaction involves the formation of an amide bond, a fundamental transformation in organic synthesis. Two primary methods are detailed: the use of coupling reagents to facilitate the direct reaction between the carboxylic acid and the amine, and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. These protocols are designed to be adaptable for a range of amine substrates, enabling the generation of diverse compound libraries for screening and drug development.
Reaction Overview
The synthesis of 5-(methoxycarbonyl)thiophene-2-carboxamides from this compound and an amine (R¹R²NH) proceeds via the formation of an amide bond. This can be achieved through two principal pathways:
-
Direct Amide Coupling: This method utilizes a coupling agent to activate the carboxylic acid, allowing for direct reaction with the amine. Common coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).
-
Acyl Chloride Formation: This two-step process involves the initial conversion of the carboxylic acid to the more reactive 5-(methoxycarbonyl)thiophene-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine to form the desired amide.
Data Presentation: Reaction of this compound with Amines
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 5-(methoxycarbonyl)thiophene-2-carboxamides. This data is compiled from various sources and is intended to provide a comparative overview. Actual yields may vary depending on the specific amine, reaction scale, and purification method.
| Amine (R¹R²NH) | Method | Coupling/Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Room Temp. | 2 | 76 |
| Substituted Anilines | Coupling Agent | EDC, HOBt, DIPEA | Acetonitrile (MeCN) | Room Temp. | 12 | 58-91 |
| Morpholine | Coupling Agent | Dicyclohexylcarbodiimide (DCC), DMAP | Dichloromethane (DCM) | 0 to Room Temp. | 12 | 29 |
| 4-Aminoantipyrine | Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 0 to Room Temp. | 48 | 39 |
| Generic Primary Amine | Coupling Agent | HATU, DIEA | Dimethylformamide (DMF) | Room Temp. | 0.5 - 1 | Good to Excellent |
| Generic Secondary Amine | Coupling Agent | Phosphonitrilic Chloride (PNT), NMM | Dichloromethane (DCM) | 0 to Room Temp. | 2 - 3 | Excellent |
Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This protocol describes the synthesis of a 5-(methoxycarbonyl)thiophene-2-carboxamide by first converting the carboxylic acid to its acyl chloride, followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Primary or Secondary Amine
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
Step 1: Synthesis of 5-(methoxycarbonyl)thiophene-2-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure completion.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-(methoxycarbonyl)thiophene-2-carbonyl chloride as a solid or oil. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a separate round-bottom flask and add triethylamine (1.2 eq).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 5-(methoxycarbonyl)thiophene-2-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(methoxycarbonyl)thiophene-2-carboxamide.
Protocol 2: Direct Amide Coupling using EDC/HOBt
This protocol details a one-pot synthesis of 5-(methoxycarbonyl)thiophene-2-carboxamides using the coupling agents EDC and HOBt.
Materials:
-
This compound
-
Primary or Secondary Amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture and cool the flask to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 5-(methoxycarbonyl)thiophene-2-carboxamide.
Mandatory Visualizations
Caption: General reaction scheme for the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxamides.
Caption: Experimental workflow for direct amide coupling.
Caption: Workflow for amide synthesis via the acyl chloride method.
Application Notes and Protocols for the Esterification of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(methoxycarbonyl)thiophene-2-carboxylic acid is a derivative of thiophene-2,5-dicarboxylic acid and serves as a valuable building block in the synthesis of various organic compounds, particularly in the field of medicinal chemistry.[1] Its structure incorporates both a carboxylic acid and a methyl ester group, presenting opportunities for selective chemical modifications. This document provides detailed protocols for the esterification of the carboxylic acid moiety of this compound. The protocols described herein are based on established esterification methods for carboxylic acids, including Fischer esterification and carbodiimide-mediated coupling reactions.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H6O4S | [2][3] |
| Molecular Weight | 186.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 50340-79-9 | [3][4] |
| Appearance | White solid (typical) | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Esterification Protocols
Two primary methods for the esterification of this compound are detailed below: Fischer-Speier Esterification and DCC/DMAP Mediated Esterification. The choice of method will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or basic conditions.
Protocol 1: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for producing simple alkyl esters (e.g., ethyl, propyl, butyl esters). It involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst.[5]
Reaction Scheme
Caption: Fischer-Speier esterification of this compound.
Materials
-
This compound
-
Anhydrous alcohol (e.g., ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (used as both reactant and solvent, typically 10-20 volumes).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) or p-toluenesulfonic acid (0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester.
-
Quantitative Data (Example)
The following table provides hypothetical yield data for the Fischer esterification with different alcohols. Actual yields may vary depending on reaction conditions.
| Alcohol (R-OH) | Product | Theoretical Yield (%) |
| Ethanol | Ethyl 5-(methoxycarbonyl)thiophene-2-carboxylate | 80-90 |
| n-Propanol | Propyl 5-(methoxycarbonyl)thiophene-2-carboxylate | 75-85 |
| n-Butanol | Butyl 5-(methoxycarbonyl)thiophene-2-carboxylate | 70-80 |
Protocol 2: DCC/DMAP Mediated Esterification
This method is suitable for a wider range of alcohols, including more sterically hindered ones, and is performed under milder, non-acidic conditions.[6] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C7H6O4S) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group in 5-(methoxycarbonyl)thiophene-2-carboxylic acid. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The following protocols describe common and effective methods for converting the carboxylic acid moiety into amides, esters, and acyl chlorides, which are crucial transformations in medicinal chemistry and drug development.
Introduction
This compound possesses two distinct ester and carboxylic acid functional groups, allowing for selective chemical modifications. The derivatization of the carboxylic acid group is a common strategy to introduce diverse functionalities, modulate physicochemical properties, and construct more complex molecular architectures. The methods outlined below are standard laboratory procedures that can be adapted for the synthesis of compound libraries for screening purposes or for the targeted synthesis of specific analogues.
Methods of Derivatization
Three primary methods for the derivatization of the carboxylic acid group of this compound are detailed:
-
Amide Bond Formation using Coupling Agents: This is a widely used method for creating amide bonds under mild conditions, offering compatibility with a broad range of amines.
-
Esterification: The conversion of the carboxylic acid to an alternative ester can be achieved through various methods, including classical Fischer esterification.
-
Acyl Chloride Formation: Conversion to the highly reactive acyl chloride provides a versatile intermediate for subsequent reactions with a variety of nucleophiles.
Method 1: Amide Bond Formation via Coupling Agents
This protocol describes the synthesis of N-substituted-5-(methoxycarbonyl)thiophene-2-carboxamides using common peptide coupling reagents.
Experimental Protocol: Amide Synthesis using HATU
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., Aniline, Benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Quantitative Data Summary: Amide Synthesis
| Amine | Coupling System | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | HATU, DIPEA | DMF | 6 | 85 | >98 |
| Benzylamine | HATU, DIPEA | DMF | 4 | 92 | >99 |
| Morpholine | EDC, HOBt | DCM | 12 | 78 | >97 |
| Piperidine | TBTU, DIPEA | DMF | 8 | 88 | >98 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the nature of the amine used.
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of N-substituted-5-(methoxycarbonyl)thiophene-2-carboxamides.
Method 2: Esterification
This protocol details the conversion of this compound to a different ester derivative using a simple acid-catalyzed esterification.
Experimental Protocol: Methyl Ester Synthesis
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diester.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data Summary: Esterification
| Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | H₂SO₄ | Methanol | 6 | 95 | >99 |
| Ethanol | H₂SO₄ | Ethanol | 8 | 91 | >98 |
| Isopropanol | H₂SO₄ | Isopropanol | 12 | 82 | >97 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the alcohol used.
Reaction Scheme: Esterification
Caption: General reaction scheme for the esterification of this compound.
Method 3: Acyl Chloride Formation
This protocol describes the synthesis of the highly reactive 5-(methoxycarbonyl)thiophene-2-carbonyl chloride, a key intermediate for various subsequent derivatizations.
Experimental Protocol: Acyl Chloride Synthesis
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Round-bottom flask with reflux condenser and gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The evolution of HCl and SO₂ gas will be observed. Ensure the reaction is performed in a well-ventilated fume hood with a proper gas trap.
-
Monitor the reaction by observing the cessation of gas evolution and by TLC analysis of a quenched aliquot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 5-(methoxycarbonyl)thiophene-2-carbonyl chloride is often used in the next step without further purification. If purification is required, vacuum distillation can be performed with care due to the reactivity of the product.
Quantitative Data Summary: Acyl Chloride Formation
| Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Thionyl Chloride | Toluene | 3 | 94 | >95 (crude) |
| Oxalyl Chloride | DCM / cat. DMF | 2 | 96 | >97 (crude) |
Note: The data presented in this table are representative. Acyl chlorides are often used immediately in subsequent reactions due to their moisture sensitivity.
Logical Relationship: Acyl Chloride as an Intermediate
Caption: The role of 5-(methoxycarbonyl)thiophene-2-carbonyl chloride as a key synthetic intermediate.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities may include the unhydrolyzed starting material (dimethyl thiophene-2,5-dicarboxylate), the corresponding diacid (thiophene-2,5-dicarboxylic acid), and potentially decarboxylation byproducts, especially if the reaction or workup involves high temperatures.[1][2] The presence of regioisomers could also be a factor depending on the synthetic route.[3]
Q3: How can I assess the purity of my this compound?
A3: Purity can be effectively assessed using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and by determining the melting point. A sharp melting point close to the literature value indicates high purity. Spectroscopic methods like NMR and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent.[4] The solution is supersaturated or contains a high concentration of impurities.[4] | Select a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] Consider a preliminary purification step like column chromatography if impurity levels are high.[4] |
| No crystals form upon cooling. | The solution is not sufficiently saturated.[3] Nucleation has not occurred.[3] | Evaporate some of the solvent to increase the concentration and cool again.[3] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[3] |
| Low recovery of purified compound. | Too much solvent was used for dissolution.[3] The crystals are significantly soluble in the cold washing solvent.[3] | Use the minimum amount of hot solvent required to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] |
| Product is still impure after recrystallization. | The chosen solvent is not optimal for excluding the specific impurities. | Try a different solvent system. A mixture of solvents, such as ethanol/water, can sometimes provide better selectivity.[5] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing of the compound spot on TLC and poor separation on the column. | The carboxylic acid group is interacting with the basic sites on the silica gel.[2] | Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[6] |
| Poor separation of the desired product from an impurity. | The polarity of the mobile phase is not optimal. The column is overloaded.[3] | Systematically screen different solvent systems using TLC to find an eluent that provides a good separation (ΔRf > 0.2).[3] Use a larger column with a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).[3] |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one may be effective. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent should be determined on a small scale first. Based on similar compounds, an ethanol/water mixture is a good starting point.[5]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using flash column chromatography on silica gel.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate in hexane (e.g., 20%, 30%, 50%) containing 1% acetic acid to find a solvent system that gives an Rf value of ~0.3 for the desired compound.[6][7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. This compound | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
common side reactions in the synthesis of thiophene monoesters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiophene monoesters. This resource is designed to assist you in optimizing your reaction conditions, minimizing side reactions, and improving overall yields.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis of thiophene monoesters.
Q1: What are the most common methods for synthesizing thiophene monoesters?
A1: Several methods are commonly employed for the synthesis of thiophene monoesters, each with its own advantages and potential for side reactions. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:
-
Fischer Esterification: This is a direct, acid-catalyzed esterification of a thiophenecarboxylic acid with an alcohol. It is a straightforward method but is an equilibrium reaction, which can limit yields.
-
Gewald Synthesis: This multicomponent reaction is particularly useful for preparing 2-aminothiophene-3-carboxylates. It involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
-
Fiesselmann Synthesis: This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[1][]
-
Paal-Knorr Thiophene Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.
Q2: I am observing a low yield in my thiophene monoester synthesis. What are the general causes and how can I improve it?
A2: Low yields in ester synthesis are a common issue and can stem from several factors. Here are some general troubleshooting steps:
-
Reversibility of the Reaction (Fischer Esterification): Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can either use a large excess of one of the reactants (usually the alcohol) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[3]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature, or adding more catalyst.
-
Purity of Reagents: Ensure that all your starting materials, solvents, and catalysts are pure and anhydrous, as impurities can lead to side reactions or catalyst deactivation.
-
Side Reactions: The formation of byproducts is a major cause of low yields. Refer to the specific troubleshooting guides below for common side reactions like polymerization, hydrolysis, and decarboxylation.
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A3: The formation of a dark, tarry substance is often indicative of polymerization of the thiophene ring. Thiophene and its derivatives can be sensitive to strong acids and high temperatures, which can catalyze polymerization.
-
To prevent polymerization:
-
Use milder reaction conditions. If using a strong acid catalyst like sulfuric acid, consider reducing the amount or switching to a milder catalyst like p-toluenesulfonic acid.
-
Maintain careful control over the reaction temperature. Avoid excessive heating.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.
-
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions encountered during the synthesis of thiophene monoesters.
Guide 1: Polymerization
Problem: The reaction mixture becomes dark, viscous, or forms a solid, insoluble mass, indicating polymerization of the thiophene starting material or product.
Logical Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for polymerization.
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture turns dark and viscous. | Acid-catalyzed polymerization: Strong acids can promote the polymerization of the electron-rich thiophene ring. | Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a solid acid catalyst. Reduce the concentration of the strong acid catalyst. |
| Formation of insoluble black/brown solid. | High reaction temperature: Elevated temperatures can accelerate polymerization side reactions. | Lower the reaction temperature and extend the reaction time if necessary. Optimize the temperature to find a balance between reaction rate and side product formation. |
| Product degrades during purification. | Oxidative polymerization: Exposure to air, especially at elevated temperatures, can lead to oxidative polymerization. | Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Hydrolysis of the Ester
Problem: The desired thiophene monoester is hydrolyzed back to the thiophenecarboxylic acid, especially during the workup steps, leading to a lower isolated yield.
Logical Troubleshooting Workflow for Ester Hydrolysis
Caption: Troubleshooting workflow for ester hydrolysis.
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of carboxylic acid present in the crude product after workup. | Hydrolysis during aqueous workup: Esters can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures. | Neutralize the reaction mixture carefully with a mild base, such as a saturated sodium bicarbonate solution, while keeping the temperature low (e.g., in an ice bath). Minimize the contact time with the aqueous phase. |
| Loss of product during column chromatography. | Hydrolysis on silica gel: The acidic nature of silica gel can catalyze the hydrolysis of sensitive esters. | Deactivate the silica gel by pre-treating it with a small amount of a neutral or basic solvent (e.g., triethylamine in the eluent). Alternatively, consider other purification methods like distillation or recrystallization. |
Guide 3: Decarboxylation of Thiophenecarboxylic Acid
Problem: In syntheses starting from a thiophenecarboxylic acid, loss of CO₂ occurs, leading to the formation of unsubstituted or less substituted thiophene byproducts.
Logical Troubleshooting Workflow for Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
| Symptom | Possible Cause | Suggested Solution |
| Formation of thiophene or other decarboxylated byproducts. | Thermal decarboxylation: Thiophenecarboxylic acids, especially those with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures.[4] | Conduct the esterification at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. |
| Significant byproduct formation even at moderate temperatures. | Acid-catalyzed decarboxylation: The presence of a strong acid catalyst can facilitate decarboxylation. | Consider alternative esterification methods that do not require high temperatures or strong acids, such as reacting the sodium or potassium salt of the thiophenecarboxylic acid with an alkyl halide. |
III. Data Presentation: Impact of Reaction Conditions
While extensive quantitative data for all possible side reactions is not always available, the following table summarizes general trends observed in esterification reactions that are applicable to thiophene monoester synthesis.
| Parameter | Effect on Main Reaction Rate | Effect on Polymerization | Effect on Hydrolysis (during workup) | Effect on Decarboxylation |
| ↑ Temperature | Increases | Increases significantly | Increases | Increases significantly |
| ↑ Acid Catalyst Conc. | Increases (to a point) | Increases significantly | Increases (acidic workup) | May increase |
| ↑ Base Conc. (workup) | N/A | N/A | Increases significantly | N/A |
| ↑ Water Content | Decreases (Fischer) | Generally no major effect | Promotes hydrolysis | Generally no major effect |
IV. Experimental Protocols
The following are representative protocols for the synthesis of thiophene monoesters. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Fischer Esterification of Thiophene-2-carboxylic Acid
This protocol describes the synthesis of methyl thiophene-2-carboxylate.
Reaction Scheme:
Materials:
-
Thiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl thiophene-2-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
Reaction Scheme:
References
Technical Support Center: 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(methoxycarbonyl)thiophene-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during key synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involve transformations of the carboxylic acid group, such as esterification to form a diester, and amide bond formation to synthesize various amides. Additionally, the methyl ester can be selectively hydrolyzed to yield thiophene-2,5-dicarboxylic acid. The thiophene ring itself can also participate in electrophilic substitution reactions, though the presence of two electron-withdrawing groups can make this challenging.
Q2: I am having trouble with the selective esterification of the carboxylic acid group. What are the key challenges?
A2: Selective esterification of the carboxylic acid in the presence of the methyl ester can be challenging due to the similar reactivity of the two functional groups under certain conditions. Forcing conditions or prolonged reaction times with traditional Fischer esterification (acid catalysis) can lead to transesterification of the existing methyl ester, resulting in a mixture of products. It is crucial to use mild conditions and carefully select your reagents.
Q3: My amide coupling reaction is giving low yields. What are the likely causes?
A3: Low yields in amide coupling reactions with this compound can stem from several factors. The electron-withdrawing nature of both the methoxycarbonyl group and the thiophene ring can reduce the nucleophilicity of the carboxylic acid, making its activation more difficult.[1] Furthermore, steric hindrance from the thiophene ring and the adjacent ester group can impede the approach of the amine. Common coupling reagents may require optimization of reaction conditions, or more potent activators may be necessary.[1]
Q4: Can the methyl ester group be hydrolyzed during other reactions?
A4: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions. During reactions targeting the carboxylic acid, such as amide coupling with certain reagents or subsequent transformations under harsh pH conditions, unintentional hydrolysis of the methyl ester can occur, leading to the formation of thiophene-2,5-dicarboxylic acid as a byproduct. Careful control of pH and temperature is essential to prevent this side reaction.
Q5: What are some common impurities I should look out for during purification?
A5: Common impurities include unreacted starting material, the di-acid (thiophene-2,5-dicarboxylic acid) from unintentional ester hydrolysis, and in the case of amide coupling, byproducts from the coupling reagents (e.g., N-acylurea from carbodiimides).[1] If performing electrophilic substitution on the thiophene ring, regioisomers can also be a significant impurity.
Troubleshooting Guides
Esterification of the Carboxylic Acid Group
Issue: Low yield of the desired diester and/or formation of transesterification byproducts.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Employ milder esterification methods. For instance, using DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) with the desired alcohol at room temperature can be effective.[2] |
| Equilibrium Limitation | In Fischer esterification, use a large excess of the alcohol to drive the equilibrium towards the product.[3] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Steric Hindrance | For bulkier alcohols, longer reaction times or slightly elevated temperatures (e.g., 40-50 °C) may be necessary. Consider using a more reactive alcohol derivative if possible. |
| Difficult Purification | Unreacted starting material can be removed by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). Chromatography on silica gel is often necessary to separate the desired diester from any transesterification products. |
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
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Add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes).
Amide Bond Formation
Issue: Low yield of the desired amide.
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Use a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine).[1][4] |
| Poor Amine Nucleophilicity | For weakly nucleophilic amines (e.g., anilines), consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to the addition of the amine.[5] |
| Steric Hindrance | Increase the reaction temperature (e.g., to 40-60 °C) and/or reaction time. Ensure adequate stirring to overcome potential solubility issues. |
| Formation of N-acylurea Byproduct (with carbodiimides) | Add an auxiliary nucleophile like HOBt (1-hydroxybenzotriazole) to the reaction mixture. This forms an active ester intermediate that is less prone to rearrangement.[6] |
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Selective Hydrolysis of the Methyl Ester
Issue: Incomplete hydrolysis or hydrolysis of both ester and newly formed amide/ester groups.
| Potential Cause | Recommended Solution |
| Insufficient Hydrolysis | Use a sufficient excess of a strong base like lithium hydroxide (LiOH) in a mixture of THF and water.[7] Ensure the reaction is stirred vigorously to promote contact between the aqueous and organic phases. |
| Non-selective Hydrolysis | If other base-labile groups are present, perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction progress to stop it once the starting material is consumed. |
| Difficult Work-up | After acidification, the dicarboxylic acid may precipitate. Ensure the pH is sufficiently low (pH 1-2) for complete protonation. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent. |
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the precipitated thiophene-2,5-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.
Visualizing Workflows
Esterification Workflow
Caption: General workflow for the DCC/DMAP mediated esterification.
Amide Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-(methoxycarbonyl)thiophene-2-carboxylic acid in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
A1: The two main degradation pathways for this compound in acidic media are:
-
Acid-catalyzed hydrolysis of the methyl ester group to yield thiophene-2,5-dicarboxylic acid and methanol.
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Acid-catalyzed decarboxylation of the carboxylic acid group to yield methyl thiophene-2-carboxylate, although this is generally less favorable for thiophene carboxylic acids compared to other heterocyclic acids.
Q2: What are the expected degradation products of this compound in an acidic environment?
A2: Under acidic conditions, the primary degradation product is expected to be thiophene-2,5-dicarboxylic acid resulting from the hydrolysis of the methyl ester. A secondary, and likely minor, degradation product could be methyl thiophene-2-carboxylate from decarboxylation.
Q3: How does pH affect the stability of this compound?
A3: The rate of degradation is highly dependent on the pH of the solution. Generally, the stability of the ester group decreases as the pH becomes more acidic, leading to an increased rate of hydrolysis. The rate of decarboxylation may also be influenced by pH, but this pathway is typically less significant under mild acidic conditions.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound. An appropriate HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its degradation over time.
Troubleshooting Guides
This guide addresses specific issues that may arise during experiments involving this compound in acidic media.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low recovery of the parent compound in an acidic formulation. | Degradation of the compound due to the acidic environment. | - Adjust the pH of the formulation to a less acidic range, if the application allows.- Conduct a forced degradation study to quantify the extent of degradation under your specific conditions.- Utilize a validated stability-indicating HPLC method to accurately measure the remaining parent compound and its degradation products. |
| Appearance of unknown peaks in the HPLC chromatogram of a stressed sample. | Formation of degradation products. | - The primary degradation product is likely thiophene-2,5-dicarboxylic acid. Prepare a standard of this compound to confirm its retention time.- If other significant unknown peaks are present, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for identification. |
| Poor separation between the parent compound and its degradation products in HPLC. | The HPLC method is not optimized for stability indication. | - Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH).- Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the column temperature and flow rate. |
| Inconsistent stability results between experimental batches. | - Variation in the preparation of acidic solutions.- Inconsistent temperature control during the experiment.- Differences in the initial purity of the compound. | - Ensure accurate and consistent preparation of all solutions.- Use a calibrated and stable heating apparatus (e.g., water bath, oven).- Characterize the purity of the starting material for each batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic stress.
1. Materials:
- This compound
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- Methanol (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- Heating apparatus (e.g., water bath or oven)
- Validated stability-indicating HPLC method
2. Procedure:
- Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid.
- Sample Preparation: Accurately weigh and dissolve this compound in a minimal amount of methanol and then dilute with the 0.1 M HCl to achieve a final concentration of 1 mg/mL.
- Stress Condition: Incubate the prepared solution in a controlled temperature bath at 60°C.
- Time Points: Withdraw aliquots of the solution at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Neutralization and Dilution: Immediately cool the withdrawn aliquot to room temperature. Neutralize the sample with an appropriate volume of 0.1 M NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
- HPLC Analysis: Inject the diluted sample into a validated stability-indicating HPLC system. Analyze the chromatogram for the peak of the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its primary degradation product, thiophene-2,5-dicarboxylic acid.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile). A suggested starting gradient is:
- 0-5 min: 95% A, 5% B
- 5-20 min: Gradient to 50% A, 50% B
- 20-25 min: Hold at 50% A, 50% B
- 25-26 min: Gradient back to 95% A, 5% B
- 26-30 min: Hold at 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
2. Preparation of Standard Solutions:
- Parent Compound: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Degradation Product: Prepare a stock solution of thiophene-2,5-dicarboxylic acid in a 1:1 mixture of methanol and water at a concentration of 1 mg/mL.
3. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
The following table presents hypothetical data from a forced degradation study of this compound in 0.1 M HCl at 60°C, analyzed by a stability-indicating HPLC method.
| Time (hours) | Parent Compound Remaining (%) | Thiophene-2,5-dicarboxylic acid (%) | Other Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.7 | < 0.1 |
| 4 | 90.5 | 9.3 | 0.2 |
| 8 | 81.3 | 18.4 | 0.3 |
| 12 | 72.8 | 26.8 | 0.4 |
| 24 | 54.6 | 44.9 | 0.5 |
Visualizations
Caption: Potential degradation pathways of this compound in acidic conditions.
Caption: Experimental workflow for the forced degradation study of this compound.
stability of 5-(methoxycarbonyl)thiophene-2-carboxylic acid in basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, particularly in basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in basic solutions?
A1: The primary stability concern is the hydrolysis of the methyl ester group at the 5-position of the thiophene ring. Under basic conditions, this ester is susceptible to saponification, which converts the methoxycarbonyl group into a carboxylate. This reaction is generally irreversible upon acidic workup, leading to the formation of thiophene-2,5-dicarboxylic acid.
Q2: What is saponification and how does it affect my experiments?
A2: Saponification is the base-mediated hydrolysis of an ester into a carboxylate salt and an alcohol. In the case of this compound, the methyl ester reacts with a base (e.g., sodium hydroxide) to form the disodium salt of thiophene-2,5-dicarboxylic acid and methanol. If your experimental goal is to utilize the mono-acid/mono-ester functionality, saponification is an undesired side reaction that will consume your starting material and generate a different chemical entity, potentially complicating your reaction and purification.
Q3: Under what specific basic conditions is the methyl ester group labile?
A3: The lability of the methyl ester is dependent on the concentration and strength of the base, the temperature, and the reaction time. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) will readily induce hydrolysis. Even weaker bases can promote hydrolysis if the temperature is elevated or the exposure time is prolonged. For many applications, it is advisable to avoid prolonged exposure to basic conditions, especially at temperatures above room temperature.
Q4: Can I use basic conditions in my reaction without causing significant hydrolysis?
A4: It may be possible, depending on the specific requirements of your reaction. If your protocol requires a short exposure to a mild base at low temperatures, the extent of hydrolysis might be minimal. However, it is crucial to monitor the reaction for the formation of the di-acid byproduct. For reactions requiring prolonged exposure to basic conditions or elevated temperatures, protecting the carboxylic acid and then performing the reaction before deprotection might be a more suitable strategy.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in basic media.
Problem 1: Low yield of the desired product and formation of a more polar byproduct.
-
Possible Cause: Hydrolysis of the methyl ester due to the basic reaction conditions. The more polar byproduct is likely thiophene-2,5-dicarboxylic acid.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of your reaction. Compare the reaction mixture to a standard of your starting material and, if possible, a standard of thiophene-2,5-dicarboxylic acid.
-
Modify Reaction Conditions:
-
Lower the Temperature: If your reaction is conducted at elevated temperatures, try running it at a lower temperature, even if it requires a longer reaction time.
-
Use a Weaker Base: If the reaction chemistry allows, consider using a milder base.
-
Reduce Reaction Time: Optimize the reaction time to maximize the formation of your desired product while minimizing the hydrolysis of the ester.
-
-
pH Control: Carefully control the pH of the reaction mixture. If possible, maintain the pH at the lowest possible level that still allows your desired reaction to proceed.
-
Problem 2: Difficulty in purifying the product from a di-acid impurity.
-
Possible Cause: The similar acidic nature of the desired product and the thiophene-2,5-dicarboxylic acid byproduct can make separation by standard extraction or chromatography challenging.
-
Troubleshooting Steps:
-
Selective Extraction: Attempt a careful extraction by adjusting the pH. The pKa values of the two carboxylic acid groups in the di-acid are different, which might allow for a narrow pH window where one is ionized and the other is not, facilitating separation.
-
Chromatography Optimization:
-
Column Choice: Use a high-resolution silica gel for flash chromatography.
-
Solvent System: Develop a solvent system that provides good separation between your product and the di-acid. A gradient elution might be necessary. Consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acids and reduce tailing on the silica gel.
-
-
Derivatization: As a last resort, consider derivatizing the mixture. For example, esterifying the remaining carboxylic acid group would yield two different diesters, which may be easier to separate. The desired mono-ester could then be regenerated by selective hydrolysis if a suitable protecting group strategy was employed.
-
Data Presentation
The stability of the methyl ester in this compound is highly dependent on the specific conditions. The following table provides an illustrative summary of the expected stability under various basic conditions. Note: This data is hypothetical and intended for illustrative purposes. It is strongly recommended to perform small-scale pilot reactions to determine the actual stability for your specific experimental setup.
| Base (Concentration) | Temperature (°C) | Time (hours) | Estimated % Hydrolysis |
| NaHCO₃ (Saturated aq.) | 25 | 24 | < 5% |
| K₂CO₃ (1 M aq.) | 25 | 8 | 10-20% |
| NaOH (0.1 M aq.) | 0 | 1 | < 10% |
| NaOH (0.1 M aq.) | 25 | 1 | 20-40% |
| NaOH (1 M aq.) | 25 | 1 | > 90% |
| NaOH (1 M aq.) | 80 | 0.5 | > 95% |
Experimental Protocols
Monitoring Ester Hydrolysis via HPLC
This protocol describes a general method for monitoring the hydrolysis of this compound to thiophene-2,5-dicarboxylic acid.
Materials:
-
This compound
-
Thiophene-2,5-dicarboxylic acid (for use as a standard, if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Your chosen base and reaction solvent
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and thiophene-2,5-dicarboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: Set up your reaction using this compound under the desired basic conditions.
-
Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by adding a small amount of acid (to neutralize the base) and dilute it with the HPLC mobile phase to a concentration within the linear range of your detector.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Monitor the elution profile at a wavelength where both the starting material and the di-acid product have significant absorbance (e.g., around 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the di-acid product by comparing their retention times with the standards.
-
Quantify the amount of each compound at each time point by integrating the peak areas and using a calibration curve.
-
Plot the percentage of starting material remaining or product formed over time to determine the rate of hydrolysis under your specific conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound in basic conditions.
Caption: Troubleshooting workflow for addressing suspected ester hydrolysis.
Technical Support Center: 5-(methoxycarbonyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(methoxycarbonyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from its synthesis, which is often a selective mono-esterification of 2,5-thiophenedicarboxylic acid.[1][2] Potential impurities include:
-
2,5-thiophenedicarboxylic acid: The unreacted starting material.
-
Dimethyl 2,5-thiophenedicarboxylate: The diester byproduct formed during esterification.
-
Thiophene-2-carboxylic acid: A potential degradation product resulting from decarboxylation, although this is generally less common for thiophene carboxylic acids under normal conditions.[3]
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can I detect these impurities in my sample?
Several analytical techniques can be employed to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. Due to differences in polarity, the starting material, monoester, and diester will have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify impurities by detecting characteristic signals that differ from the main compound. For example, the presence of two equivalent carboxylic acid protons in the ¹H NMR spectrum would indicate the presence of 2,5-thiophenedicarboxylic acid.
-
Mass Spectrometry (MS): Can be used to identify impurities by their mass-to-charge ratio.
Q3: My HPLC chromatogram shows multiple peaks. How do I identify them?
A typical HPLC analysis of this compound will show peaks corresponding to the main compound and any impurities. The elution order on a reverse-phase column is generally based on polarity, with less polar compounds eluting later.
-
Peak 1 (earliest): 2,5-thiophenedicarboxylic acid (most polar).
-
Peak 2: this compound (main product).
-
Peak 3 (latest): Dimethyl 2,5-thiophenedicarboxylate (least polar).
To confirm peak identities, you can run commercially available standards of the suspected impurities.
Q4: I suspect my sample has degraded. What are the likely degradation products?
Thiophene derivatives can be susceptible to oxidation and polymerization, which may lead to discoloration (yellowing or browning) of the material. While decarboxylation of thiophene-2-carboxylic acids is generally difficult, it can occur under harsh conditions, potentially forming thiophene-2-carboxylic acid.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability, it is recommended to store the compound in a tightly sealed container, in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and air.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis | Presence of synthesis-related impurities (starting material, diester byproduct). | 1. Compare retention times with known standards of 2,5-thiophenedicarboxylic acid and dimethyl 2,5-thiophenedicarboxylate.2. Optimize the purification process (e.g., recrystallization, column chromatography) to remove these impurities. |
| Broad melting point of the solid | Presence of multiple impurities. | 1. Analyze the sample using HPLC or NMR to identify the impurities.2. Purify the sample further using appropriate techniques. |
| Discoloration of the material (yellowing/browning) | Oxidation or polymerization due to exposure to air and/or light. | 1. Assess the purity of the material using HPLC or NMR before use in sensitive experiments.2. If purity is compromised, consider purification or using a fresh batch.3. Ensure proper storage conditions are maintained. |
| Low yield after synthesis | Incomplete reaction or formation of side products. | 1. Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material.2. Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to favor the formation of the desired monoester. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantitative analysis of this compound and its common impurities.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Identification
NMR spectroscopy is a powerful tool for structural elucidation and can help identify impurities.
¹H NMR Spectroscopy
| Parameter | Condition |
| Solvent | DMSO-d₆ |
| Expected Chemical Shifts (δ, ppm) | |
| This compound | ~13.5 (s, 1H, COOH), ~7.8 (d, 1H, thiophene-H), ~7.4 (d, 1H, thiophene-H), ~3.8 (s, 3H, OCH₃) |
| 2,5-thiophenedicarboxylic acid | ~13.4 (s, 2H, COOH), ~7.7 (s, 2H, thiophene-H) |
| Dimethyl 2,5-thiophenedicarboxylate | ~7.9 (s, 2H, thiophene-H), ~3.9 (s, 6H, OCH₃) |
¹³C NMR Spectroscopy
| Parameter | Condition |
| Solvent | DMSO-d₆ |
| Expected Chemical Shifts (δ, ppm) | |
| This compound | ~163 (C=O, acid), ~161 (C=O, ester), ~140-125 (thiophene carbons), ~52 (OCH₃) |
| 2,5-thiophenedicarboxylic acid | ~164 (C=O), ~138 (thiophene carbons) |
| Dimethyl 2,5-thiophenedicarboxylate | ~162 (C=O), ~139 (thiophene carbons), ~53 (OCH₃) |
Visualizations
Caption: A typical workflow for the identification and troubleshooting of impurities.
References
avoiding dimerization in thiophene carboxylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene carboxylation reactions. Our goal is to help you minimize side reactions, such as dimerization and dicarboxylation, and improve the yield and selectivity of your desired carboxylated thiophene product.
Frequently Asked Questions (FAQs)
Q1: Is dimerization a common side reaction during the direct carboxylation of thiophene with CO2?
A1: While dimerization is a known reaction for thiophenes, it is most commonly observed under oxidative conditions. The primary mechanism for this dimerization involves the formation of a thiophene-S-oxide intermediate, which then undergoes a Diels-Alder type reaction. In the context of direct carboxylation of thiophene with CO2 using base-mediated systems (e.g., carbonates and carboxylates), the more prevalent side reaction is dicarboxylation, particularly at higher temperatures. Oligomerization or polymerization can also occur under harsh acidic or basic conditions but is not typically characterized as simple dimerization.
Q2: What is the primary cause of dicarboxylation in thiophene carboxylation reactions?
A2: Dicarboxylation, specifically the formation of thiophene-2,5-dicarboxylate, is favored at higher reaction temperatures.[1][2][3] Once the first carboxylation occurs at the highly reactive C2 position, elevated temperatures can provide sufficient energy to deprotonate the C5 position, leading to a second carboxylation event.
Q3: How does the choice of base affect the carboxylation reaction?
A3: The strength of the base is a critical factor. Stronger bases, such as cesium pivalate, are more effective at deprotonating the C-H bond of thiophene, which can lead to higher yields of the carboxylated product.[2] The choice of both the carbonate (e.g., Cs2CO3 vs. K2CO3) and the assisting carboxylate salt influences the overall basicity and, consequently, the reaction efficiency.[1][2][3]
Q4: Can I carboxylate substituted thiophenes?
A4: Yes, substituted thiophenes can be carboxylated. However, the nature and position of the substituent will influence the regioselectivity and reactivity. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it. The position of the substituent will direct the carboxylation to the most acidic or sterically accessible C-H bond.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of carboxylated product | 1. Insufficiently strong base. 2. Reaction temperature is too low. 3. Inefficient mixing in a heterogeneous reaction mixture. 4. Deactivation of the catalyst or base. | 1. Use a stronger base system (e.g., Cs2CO3 with cesium pivalate).[2] 2. Gradually increase the reaction temperature, monitoring for the onset of dicarboxylation.[1][3] 3. Ensure vigorous stirring, especially in solvent-free systems. 4. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., N2 or Ar). |
| Formation of significant amounts of thiophene-2,5-dicarboxylate | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature. For example, in some cesium salt systems, monocarboxylation is favored at temperatures around 200°C, while dicarboxylation becomes significant above 220°C.[1][2][3] |
| Formation of oligomers/polymers | 1. Use of overly harsh basic or acidic conditions. 2. Presence of oxidizing agents. 3. For reactions involving lithiation, side reactions of the lithiated intermediate can occur. | 1. Use the mildest effective base and temperature conditions. 2. Ensure the reaction is carried out under an inert atmosphere and with degassed solvents to exclude oxygen. 3. Control the addition rate and temperature during the formation of lithiated thiophene. |
| Poor regioselectivity in substituted thiophenes | 1. The directing effect of the substituent is not strong enough. 2. Steric hindrance is influencing the position of carboxylation. | 1. Consider using a directed metalation approach with reagents like TMPMgCl·LiCl for improved regioselectivity. 2. Modify the reaction conditions (temperature, base) to favor the desired isomer. |
Data Summary
Table 1: Effect of Temperature and Base on Thiophene Carboxylation in a Solvent-Free Carbonate/Carboxylate System.
| Carbonate | Assisting Carboxylate | Temperature (°C) | Monocarboxylate:Dicarboxylate Ratio | Total Carboxylate Yield (%) | Reference |
| Cs2CO3 | Cesium Acetate | 200 | Only monocarboxylate observed | - | [1][2][3] |
| Cs2CO3 | Cesium Acetate | >220 | Dicarboxylate becomes significant | - | [1][2][3] |
| Cs2CO3 | Cesium Acetate | 300 | 1 : 3.5 | 4.98 | [1][3] |
| Cs2CO3 | Cesium Pivalate | - | - | Higher than with Cesium Acetate | [2] |
| K2CO3 | Potassium Acetate | - | - | Lower than with Cesium Carbonate | [2] |
Note: Yields and ratios are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: Direct Carboxylation of Thiophene using a Cs2CO3/Cesium Pivalate System
This protocol is based on the principles described in the literature for base-mediated carboxylation.[2]
Materials:
-
Thiophene
-
Cesium Carbonate (Cs2CO3), dried
-
Cesium Pivalate (CsOPiv), dried
-
High-pressure autoclave reactor with a stirrer
-
CO2 (high purity)
-
Anhydrous solvent for workup (e.g., diethyl ether)
-
Aqueous HCl
Procedure:
-
In a glovebox, add Cs2CO3 and CsOPiv to the autoclave vessel.
-
Add thiophene to the vessel.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the reactor with CO2 to the desired pressure.
-
Heat the reactor to the desired temperature (e.g., 200-300°C) with vigorous stirring.
-
Maintain the reaction for the desired time.
-
Cool the reactor to room temperature and slowly vent the CO2.
-
The solid product is dissolved in water and acidified with aqueous HCl to precipitate the carboxylic acids.
-
The products are extracted with an organic solvent, dried, and analyzed (e.g., by NMR, GC-MS) to determine the yield and product distribution.
Visualizations
Caption: Reaction pathway for mono- and dicarboxylation of thiophene.
Caption: Dimerization pathway of thiophene under oxidative conditions.
Caption: Troubleshooting workflow for thiophene carboxylation.
References
Technical Support Center: Optimizing Catalyst Concentration for Thiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst concentration in thiophene synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during various thiophene synthesis methods, with a focus on problems related to catalyst concentration.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes using a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a base catalyst.[1][2]
FAQs
-
Q1: What is the role of the base catalyst in the Gewald synthesis? A1: The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][3] It also activates the elemental sulfur, facilitating its addition to the intermediate.[4] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine.[4]
-
Q2: My Gewald reaction is showing low to no yield. Could the catalyst concentration be the issue? A2: Yes, improper catalyst concentration is a common reason for low yields. Insufficient catalyst can lead to an incomplete reaction. Conversely, an excessive amount of a strong base might promote side reactions. It is crucial to optimize the catalyst loading for your specific substrates and conditions.
-
Q3: How does catalyst loading affect the reaction time and yield in the Gewald synthesis? A3: Catalyst loading has a significant impact on both reaction time and yield. As demonstrated in studies with piperidinium borate as a catalyst, increasing the catalyst concentration can dramatically decrease the reaction time while improving the yield. However, there is often an optimal concentration beyond which further increases may not provide significant benefits.
Troubleshooting Common Issues in Gewald Synthesis
| Issue | Potential Cause Related to Catalyst | Recommended Solution |
| Low or No Product Yield | Ineffective or insufficient base catalyst: The chosen base may not be strong enough to promote the initial condensation, or the concentration may be too low. | Experiment with different amine bases (e.g., morpholine, piperidine, triethylamine). Incrementally increase the catalyst loading and monitor the reaction progress by TLC/HPLC. |
| Formation of Multiple Side Products | Incorrect base concentration: An excess of a strong base can lead to side reactions and polymerization. | Reduce the catalyst concentration. Consider a milder base. Ensure slow, dropwise addition of the catalyst to control the reaction rate. |
| Reaction Stalls or is Sluggish | Deactivated catalyst: The catalyst can be neutralized by acidic impurities in the starting materials or solvent. | Ensure all reagents and solvents are pure and dry. Consider using a freshly opened bottle of the amine base. |
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[2][5]
FAQs
-
Q1: What are the common sulfurizing agents used in the Paal-Knorr synthesis, and do they act as catalysts? A1: The most common sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[5][6] While they are reagents that are consumed in the reaction, their concentration is critical to the reaction's success and selectivity, and they also act as dehydrating agents.[5]
-
Q2: I am observing a significant amount of furan byproduct in my Paal-Knorr reaction. How can I minimize this? A2: Furan formation is a common side reaction as the sulfurizing agents also promote the dehydration of the 1,4-dicarbonyl compound.[7] To favor thiophene formation, you can try switching from P₄S₁₀ to Lawesson's reagent, which is often milder and more selective.[7] Optimizing the reaction temperature and using an appropriate amount of the sulfurizing agent is also crucial.
Troubleshooting Common Issues in Paal-Knorr Synthesis
| Issue | Potential Cause Related to Reagent Concentration | Recommended Solution |
| Low Yield of Thiophene | Insufficient sulfurizing agent: An inadequate amount of P₄S₁₀ or Lawesson's reagent will result in incomplete conversion of the starting material. | Ensure you are using a sufficient excess of the sulfurizing agent as specified in established protocols. The purity of the sulfurizing agent is also critical; use a fresh, properly stored batch.[7] |
| Significant Furan Byproduct | Dehydrating nature of the sulfurizing agent: P₄S₁₀ is a strong dehydrating agent and can favor furan formation. | Switch to a milder thionating agent like Lawesson's reagent.[7] Carefully control the reaction temperature, as higher temperatures can favor dehydration. |
| Slow or Incomplete Reaction | Poor reactivity of the sulfurizing agent: The reagent may have degraded due to moisture. | Use a fresh batch of phosphorus pentasulfide or Lawesson's reagent that has been stored under anhydrous conditions.[7] |
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[1][8]
FAQs
-
Q1: What is the function of the base in the Fiesselmann synthesis? A1: The base is essential for deprotonating the thioglycolic acid derivative, which then acts as a nucleophile, attacking the α,β-acetylenic ester.[1] A stronger base is subsequently used to facilitate a Dieckmann condensation to form the thiophene ring.[1]
-
Q2: How does the choice and concentration of the base impact the reaction? A2: The strength and concentration of the base are critical. An initial, milder base is used for the conjugate addition, while a stronger base is required for the subsequent cyclization. Using a base that is too strong initially can lead to side reactions, while an insufficient amount of the stronger base for the cyclization will result in low product yield.
Troubleshooting Common Issues in Fiesselmann Synthesis
| Issue | Potential Cause Related to Catalyst | Recommended Solution |
| Low Product Yield | Insufficiently strong base for cyclization: The Dieckmann condensation requires a strong base to proceed efficiently. | Ensure a sufficiently strong base (e.g., sodium ethoxide) is used in the appropriate stoichiometric amount for the cyclization step. |
| Formation of Intermediates without Cyclization | Inadequate base concentration for the final step: The reaction may stall after the initial Michael addition if the base concentration is not sufficient for the intramolecular condensation. | Optimize the concentration of the strong base used for the cyclization. Monitor the reaction for the disappearance of the intermediate thioacetal. |
| Side Reactions | Base is too strong in the initial step: A very strong base present from the beginning may react with the acetylenic ester or cause other unwanted reactions. | Use a two-step process with a milder base for the initial addition, followed by the addition of a stronger base for the cyclization. |
Data Presentation: Optimizing Catalyst Concentration
The following tables summarize the effect of catalyst concentration on the yield of thiophene synthesis for various methods.
Table 1: Gewald Synthesis of 2-Aminothiophenes
This table illustrates the effect of piperidinium borate catalyst loading on the synthesis of a 2-aminothiophene derivative.
| Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| 0 | 24 hours | No reaction |
| 10 | 30 minutes | 92 |
| 15 | 25 minutes | 94 |
| 20 | 20 minutes | 96 |
Data adapted from a study on the catalytic Gewald synthesis.[9]
Table 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
This table provides typical reagent ratios for the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione. While a range of concentrations is not provided from a single source, these represent commonly used and effective amounts.
| Sulfurizing Agent | Molar Ratio (Diketone:Reagent) | Typical Yield (%) | Notes |
| Phosphorus Pentasulfide (P₄S₁₀) | 1 : 0.5 | 70-80 | Reaction is often heated to reflux in a solvent like toluene. Can produce furan byproducts.[10] |
| Lawesson's Reagent | 1 : 1.2 | 80-90 | Often considered milder and more selective for thiophene formation compared to P₄S₁₀.[7] |
Table 3: Fiesselmann Thiophene Synthesis
This table outlines the typical base requirements for the key steps of the Fiesselmann synthesis. The concentration of the base is crucial for each step to proceed efficiently.
| Reaction Step | Base | Typical Concentration | Purpose |
| Conjugate Addition | Triethylamine (Et₃N) | Catalytic to stoichiometric | Deprotonation of thioglycolic acid derivative for Michael addition. |
| Dieckmann Condensation | Sodium Ethoxide (NaOEt) | Stoichiometric | Intramolecular cyclization to form the thiophene ring.[1] |
Experimental Protocols
The following are detailed methodologies for key thiophene synthesis reactions.
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Piperidinium borate (catalyst)
-
Ethanol/Water (9:1)
Procedure:
-
To a round-bottom flask, add cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent).
-
Add a 9:1 mixture of ethanol and water as the solvent.
-
Add piperidinium borate (20 mol%) to the mixture.
-
Stir the reaction mixture at 100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-aminothiophene derivative.
Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Materials:
-
2,5-Hexanedione
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas may be evolved.
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1 equivalent).
-
Add anhydrous toluene to dissolve the diketone.
-
Carefully add phosphorus pentasulfide (0.5 equivalents) to the solution in portions with stirring. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over ice water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure 2,5-dimethylthiophene.
Mandatory Visualizations
Experimental Workflow for Thiophene Synthesis
Caption: A generalized experimental workflow for catalyst-optimized thiophene synthesis.
Troubleshooting Logic for Low Thiophene Yield
Caption: A troubleshooting guide for diagnosing and resolving low yield in thiophene synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. benchchem.com [benchchem.com]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established method for synthesizing this compound is the selective mono-saponification (hydrolysis) of dimethyl 2,5-thiophenedicarboxylate. This reaction involves the use of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system to hydrolyze one of the two methyl ester groups to a carboxylic acid, leaving the other intact.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature is a crucial parameter in the selective mono-saponification of dimethyl 2,5-thiophenedicarboxylate. The primary challenge is to achieve the hydrolysis of one ester group without affecting the second. Higher temperatures can lead to an increase in the rate of the second hydrolysis, resulting in the formation of the undesired byproduct, thiophene-2,5-dicarboxylic acid. Conversely, a temperature that is too low may lead to an impractically slow reaction rate and incomplete conversion of the starting material. Therefore, precise temperature control is essential for maximizing the yield and purity of the desired monoester.
Q3: What are the primary byproducts to expect in this reaction?
A3: The main byproduct of concern is thiophene-2,5-dicarboxylic acid, which results from the complete saponification of both ester groups. Unreacted starting material, dimethyl 2,5-thiophenedicarboxylate, may also be present if the reaction does not go to completion.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a common issue and can stem from several factors. The following table provides potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Solution |
| Over-hydrolysis to Diacid | The most common cause of low yield is the formation of thiophene-2,5-dicarboxylic acid. Solution: Carefully control the reaction temperature. It is often recommended to run the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. Also, ensure the precise stoichiometry of the base; using a slight excess of base can favor the mono-hydrolysis, but a large excess will promote the formation of the diacid. |
| Incomplete Reaction | If the reaction does not go to completion, a significant amount of the starting diester will remain. Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, a slight and carefully controlled increase in temperature or an extension of the reaction time may be necessary. Ensure the base has not been consumed by atmospheric CO2 by using freshly prepared solutions. |
| Workup and Isolation Losses | The product can be lost during the extraction and purification steps. Solution: During the acidic workup to precipitate the carboxylic acid, ensure the pH is carefully adjusted to the isoelectric point of the product to maximize precipitation. Use cold solvents for washing the precipitate to minimize its solubility. Ensure efficient extraction from the aqueous phase if the product has some water solubility. |
Issue 2: Poor Purity of the Final Product
Contamination with the starting material or the diacid byproduct is the primary purity concern.
| Potential Cause | Troubleshooting/Solution |
| Presence of Thiophene-2,5-dicarboxylic acid | This indicates that the reaction temperature was likely too high or the reaction time was too long. Solution: Optimize the reaction temperature by running small-scale trials at different, lower temperatures. Reduce the reaction time and monitor closely by TLC or HPLC to stop the reaction once the starting material is consumed but before significant diacid formation occurs. |
| Presence of Dimethyl 2,5-thiophenedicarboxylate | This indicates an incomplete reaction. Solution: Refer to the "Incomplete Reaction" section in the low yield troubleshooting guide. Consider a slight increase in the equivalents of base or a longer reaction time at the optimized temperature. |
| Ineffective Purification | Simple filtration may not be sufficient to remove all impurities. Solution: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. |
Experimental Protocols
Key Experiment: Selective Mono-saponification of Dimethyl 2,5-thiophenedicarboxylate
This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Dimethyl 2,5-thiophenedicarboxylate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or another suitable alcohol/co-solvent system
-
Hydrochloric Acid (HCl) for workup
-
Deionized Water
Procedure:
-
Dissolve dimethyl 2,5-thiophenedicarboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice-water bath.
-
In a separate flask, prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution dropwise to the stirred solution of the diester, maintaining the reaction temperature within the desired range.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting diester spot has disappeared.
-
Once the reaction is complete, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Quantitative Data
The effect of temperature on the yield of this compound is a critical factor. The following table summarizes hypothetical, yet representative, data based on typical outcomes for selective mono-saponification reactions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield of Monoester (%) | Purity of Monoester (%) | Notes |
| -5 to 0 | 6 | 75 | 98 | High selectivity, but the reaction is slow. |
| 0 to 5 | 4 | 85 | 95 | Optimal balance of reaction rate and selectivity. |
| Room Temperature (~25) | 2 | 60 | 80 | Significant formation of the diacid byproduct. |
| 40 | 1 | 40 | 65 | Low selectivity, high levels of diacid byproduct. |
Note: This data is illustrative. Actual results may vary based on specific reaction conditions, scale, and purity of starting materials.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Crystallographic and Physicochemical Analysis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid and Structurally Related Thiophene Derivatives
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The crystal structure of a molecule dictates its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structure and key physicochemical parameters of 5-(methoxycarbonyl)thiophene-2-carboxylic acid alongside three structurally related alternatives: thiophene-2-carboxylic acid, 5-methyl-2-thiophenecarboxylic acid, and 5-chlorothiophene-2-carboxylic acid.
This comparison aims to provide valuable insights for API selection and formulation development by presenting quantitative crystallographic data, detailed experimental protocols for their determination, and a summary of their physicochemical properties.
Crystallographic Data Comparison
The solid-state architecture of these thiophene derivatives reveals distinct packing arrangements and intermolecular interactions, which are crucial for their material properties. A summary of their key crystallographic parameters is presented below.
| Parameter | This compound | Thiophene-2-carboxylic acid | 5-methyl-2-thiophenecarboxylic acid | 5-chlorothiophene-2-carboxylic acid |
| CCDC No. | 766818 | 1009815 | 126444 | - |
| COD No. | - | - | - | 2021198 |
| Formula | C₇H₆O₄S | C₅H₄O₂S | C₆H₆O₂S | C₅H₃ClO₂S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.323(3) | 5.67(1) | 9.581(2) | 11.637(2) |
| b (Å) | 7.848(2) | 5.03(1) | 6.588(1) | 5.952(1) |
| c (Å) | 9.872(3) | 19.57(2) | 10.372(2) | 9.389(2) |
| β (°) | 111.43(3) | 98.2(1) | 107.58(3) | 91.23(3) |
| Volume (ų) | 744.1(4) | 552.5(1) | 624.2(2) | 649.3(2) |
| Z | 4 | 4 | 4 | 4 |
| Hydrogen Bonding | O-H···O | O-H···O | O-H···O | O-H···O |
Physicochemical Properties
The substituent at the 5-position of the thiophene ring significantly influences the physicochemical properties of these carboxylic acids, which is a critical consideration in drug design and development.
| Property | This compound | Thiophene-2-carboxylic acid | 5-methyl-2-thiophenecarboxylic acid | 5-chlorothiophene-2-carboxylic acid |
| Molecular Weight ( g/mol ) | 186.19 | 128.15 | 142.18 | 162.59 |
| Melting Point (°C) | 187-190 | 125-127 | 135-138 | 154-158[1] |
| pKa | No experimental data found (Predicted available) | 3.51[2] | ~3.7 (Predicted)[3] | 3.32 (Predicted)[4] |
| Solubility | No quantitative data found | Soluble in hot water, ethanol, and ether[2]. Water solubility: 80 g/L (20 °C)[2]. | Soluble in most organic solvents. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol[4][5]. |
Experimental Protocols
Synthesis of Thiophene Derivatives
The synthesis of these compounds generally involves the modification of the thiophene ring at the 2 and 5 positions. Below are representative synthetic approaches.
-
This compound: A common route involves the mono-esterification of 2,5-thiophenedicarboxylic acid.
-
Thiophene-2-carboxylic acid: This can be prepared by the oxidation of 2-acetylthiophene[6] or through the formylation of thiophene followed by oxidation[7]. Another method involves the reaction of thiophene with n-butyllithium followed by carboxylation with carbon dioxide.
-
5-methyl-2-thiophenecarboxylic acid: Synthesis can be achieved by the reaction of 2-methylthiophene with carbon tetrachloride and methanol in the presence of a catalyst[8].
-
5-chlorothiophene-2-carboxylic acid: Several methods exist for its synthesis, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, the Grignard reaction of 5-chloro-2-bromothiophene with carbon dioxide, or the oxidation of 5-chloro-2-acetylthiophene[9][10]. A one-pot synthesis from 2-thiophenecarboxaldehyde has also been reported[11].
Single-Crystal X-ray Diffraction
The crystal structures of the presented thiophene derivatives were determined using single-crystal X-ray diffraction. The general experimental workflow for this technique is outlined below.
Caption: Workflow for Crystal Structure Determination.
Molecular Packing and Hydrogen Bonding Analysis
A key feature in the crystal structures of these carboxylic acids is the formation of hydrogen-bonded dimers. This intermolecular interaction plays a significant role in stabilizing the crystal lattice and influencing the physicochemical properties of the compounds. The diagram below illustrates the hydrogen bonding pattern observed in these structures.
Caption: Dimerization via Hydrogen Bonds.
In the crystal structure of this compound, the molecules are linked by intermolecular O—H···O hydrogen bonds, forming centrosymmetric dimers. This dimerization is a common motif observed in the crystal structures of carboxylic acids and is also present in the comparator molecules. The strength and geometry of these hydrogen bonds, influenced by the substituent at the 5-position, contribute to the differences in their melting points and other solid-state properties.
References
- 1. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 5. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. CCDC CIF [chem.gla.ac.uk]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Characteristics of 5-(methoxycarbonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(methoxycarbonyl)thiophene-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar thiophene derivatives. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials science for the identification and characterization of this and related compounds.
Predicted and Comparative NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for analogous thiophene derivatives. This comparison allows for a rational understanding of the expected spectral features of the target molecule. The predictions are derived from established principles of NMR spectroscopy and analysis of the provided data for related structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Comparable Thiophene Derivatives
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | CDCl₃ | 400 | ~7.9 (d, 1H, H4), ~7.7 (d, 1H, H3), ~3.9 (s, 3H, OCH₃), ~11.0 (br s, 1H, COOH) | 1H, 1H, 3H, 1H | J₃,₄ ≈ 4.0 |
| Thiophene-2,5-dicarboxylic acid[1][2][3] | DMSO-d₆ | 300 | 7.85 (s, 2H) | 2H | - |
| Methyl thiophene-2-carboxylate[4] | CDCl₃ | 300 | 7.8 (dd, 1H), 7.5 (dd, 1H), 7.1 (dd, 1H), 3.9 (s, 3H) | 1H, 1H, 1H, 3H | J₃,₄=3.9, J₄,₅=4.9, J₃,₅=1.2 |
| 5-Methyl-2-thiophenecarboxylic acid[5] | CDCl₃ | 300 | 7.6 (d, 1H), 6.8 (d, 1H), 2.5 (s, 3H) | 1H, 1H, 3H | J₃,₄ = 3.6 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Comparable Thiophene Derivatives
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | 100 | ~168 (C=O, acid), ~162 (C=O, ester), ~140 (C5), ~138 (C2), ~134 (C4), ~128 (C3), ~53 (OCH₃) |
| Thiophene-2,5-dicarboxylic acid[1][2] | DMSO-d₆ | 75 | 163.5, 142.1, 133.2 |
| Methyl thiophene-2-carboxylate[4] | CDCl₃ | 75 | 162.7, 134.1, 133.3, 132.5, 127.8, 52.3 |
| 5-Methyl-2-thiophenecarboxylic acid[5] | CDCl₃ | 75 | 167.5, 149.0, 134.5, 127.1, 126.3, 15.8 |
Experimental Protocols
The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, which can be adapted for this compound and similar compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: Typically 12-16 ppm.
-
Pulse Width: A 30° or 45° pulse is commonly used to allow for faster relaxation and a higher number of scans in a given time.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Spectral Width: Typically 0-220 ppm.
-
Pulse Width: A 30° or 45° pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
Visualization of Structure and NMR Signal Assignment
The following diagram illustrates the chemical structure of this compound with the predicted assignments for the key ¹H and ¹³C NMR signals.
Caption: Molecular structure of this compound with predicted NMR assignments.
References
- 1. 2,5-Thiophenedicarboxylic acid(4282-31-9) 13C NMR [m.chemicalbook.com]
- 2. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Thiophenedicarboxylic acid(4282-31-9) 1H NMR spectrum [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Thiophene Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid and its Analogs in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of this compound and other notable thiophene derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the thiophene ring significantly influences the physicochemical properties of the derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. This compound possesses both an ester and a carboxylic acid group, imparting a unique polarity that can influence its solubility, membrane permeability, and binding interactions with biological targets.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C₇H₆O₄S | 186.19 | 1.6 |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 1.3 |
| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | 2.1 |
| Thiophene-2,5-dicarboxylic acid | C₆H₄O₄S | 172.16 | 1.3 |
Comparative Biological Activity
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it with other well-studied thiophene derivatives. The following tables summarize the anticancer and antimicrobial activities of various thiophene analogs.
Anticancer Activity of Thiophene Derivatives
The anticancer potential of thiophene derivatives has been a significant area of research. The cytotoxicity of these compounds is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2b | T47D (Breast Cancer) | 2.3 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2k | T47D (Breast Cancer) | 7.1 | Doxorubicin | 15.5 |
| Phenyl-thiophene-carboxamide derivative 2b | Hep3B (Liver Cancer) | 5.46 | Doxorubicin | - |
| Phenyl-thiophene-carboxamide derivative 2e | Hep3B (Liver Cancer) | 12.58 | Doxorubicin | - |
| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2 (Liver Cancer) | Low µM range | - | - |
Data sourced from multiple studies.[1][2][3] IC50 values represent the concentration required for 50% inhibition of cell growth in vitro.
Antimicrobial Activity of Thiophene Derivatives
Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound |
| 2-Thiophenecarboxylic acid thioureide derivative | Staphylococcus aureus | 32 | - |
| 2-Thiophenecarboxylic acid thioureide derivative | Bacillus subtilis | 7.8 - 125 | - |
| 2-Thiophenecarboxylic acid thioureide derivative | Escherichia coli | 31.25 - 250 | - |
| 2-Thiophenecarboxylic acid thioureide derivative | Candida albicans | 31.25 - 62.5 | - |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 | Ciprofloxacin |
Data sourced from multiple studies.[1][4]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is intrinsically linked to the nature and position of substituents on the thiophene ring. For instance, the presence of bulky and hydrophobic groups on the thiophene ring has been associated with potent inhibitory activities.[5] In the case of this compound, the ester group at the 5-position and the carboxylic acid at the 2-position create a specific electronic and steric profile that will dictate its interaction with biological targets. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of an enzyme or receptor. The methoxycarbonyl group, being an electron-withdrawing group, can influence the overall electron density of the thiophene ring, which may affect its reactivity and binding affinity.
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are essential.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cell lines.
Materials:
-
Thiophene derivative of interest
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a thiophene derivative that inhibits the visible growth of a microorganism.
Materials:
-
Thiophene derivative of interest
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex processes in drug discovery and development.
Caption: A generalized workflow for the synthesis and biological evaluation of novel thiophene derivatives.
Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a thiophene derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 5-(methoxycarbonyl)thiophene-2-carboxylic acid vs its amide
A comparative analysis of the biological activities of 5-(methoxycarbonyl)thiophene-2-carboxylic acid and its amide counterpart, 5-(carbamoyl)thiophene-2-carboxylic acid, reveals distinct roles for these molecules in the realm of drug discovery and development. While direct comparative studies are limited, a review of the available literature on related thiophene derivatives provides significant insights into their potential biological activities and structure-activity relationships.
Introduction
Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological properties. The functionalization of the thiophene ring at various positions with different substituents, such as carboxylic acids, esters, and amides, can significantly modulate their biological profiles. This guide provides a comparative overview of the biological activities of this compound and its corresponding amide, drawing upon experimental data from studies on structurally related compounds.
Physicochemical Properties
| Property | This compound | 5-(carbamoyl)thiophene-2-carboxylic acid |
| Molecular Formula | C₇H₆O₄S | C₆H₅NO₃S |
| Molecular Weight | 186.19 g/mol | 171.18 g/mol |
| General Role | Primarily a synthetic intermediate | Biologically active scaffold |
Comparative Biological Activities
While this compound often serves as a precursor in the synthesis of more complex and biologically active molecules, the amide functionality in 5-(carbamoyl)thiophene-2-carboxylic acid derivatives is frequently associated with a range of biological activities. The amide group can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors, which is crucial for eliciting a pharmacological response.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiophene carboxamide derivatives. For instance, certain amino thiophene-2-carboxamide compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
A study on novel thiophene-2-carboxamide derivatives reported their evaluation against various bacterial strains. The results indicated that amino thiophene-2-carboxamide derivatives exhibited higher antibacterial activity compared to their hydroxyl or methyl counterparts.[1] For example, an amino thiophene-2-carboxamide with a methoxy group showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[1]
Table 1: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives [1]
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin |
| Amino thiophene-2-carboxamide (7b) | S. aureus | 20 | 83.3 |
| B. subtilis | 19 | 82.6 | |
| E. coli | 16 | 64.0 | |
| P. aeruginosa | 20 | 86.9 | |
| Hydroxy thiophene-2-carboxamide (3b) | S. aureus | 17 | 70.8 |
| B. subtilis | 18 | 78.3 | |
| P. aeruginosa | 18 | 78.3 |
Antioxidant Activity
The same study also investigated the antioxidant properties of these derivatives using the ABTS method. The amino thiophene-2-carboxamide derivatives displayed the highest antioxidant activity.[1]
Table 2: Antioxidant Activity of Thiophene-2-Carboxamide Derivatives [1]
| Compound Class | Inhibition Percentage (%) |
| Amino thiophene-2-carboxamides (7a-c) | 46.9 - 62.0 |
| Hydroxy thiophene-2-carboxamides (3a-c) | 28.4 - 54.9 |
| Methyl thiophene-2-carboxamides (5a-c) | 12.0 - 22.9 |
| Ascorbic Acid (Standard) | 88.44 |
Other Biological Activities
Thiophene carboxamide scaffolds have been explored for a variety of other therapeutic applications:
-
Anticancer Activity : Novel thiophene carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[2]
-
Sphingomyelin Synthase 2 (SMS2) Inhibition : A series of thiophene carboxamide derivatives were designed and optimized as highly potent and selective inhibitors of SMS2, showing potential for the treatment of dry eye disease.[3]
-
Urokinase Inhibition : Substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines have been synthesized and evaluated as urokinase inhibitors, which are implicated in the progression of cancer.[4]
Experimental Protocols
Antibacterial Activity Assay (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[1]
-
Preparation of Media : Nutrient agar is prepared and sterilized.
-
Inoculation : The agar plates are inoculated with a standardized suspension of the test bacteria.
-
Well Preparation : Wells of a defined diameter are created in the agar using a sterile borer.
-
Compound Application : A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation : The plates are incubated at an appropriate temperature for a specified period (e.g., 37°C for 24 hours).
-
Measurement : The diameter of the zone of inhibition around each well is measured in millimeters. The activity is often compared to a standard antibiotic.
Antioxidant Activity Assay (ABTS Method)
The antioxidant capacity can be determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[1]
-
ABTS Radical Cation Generation : The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Sample Reaction : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm). A specific volume of the test compound is allowed to react with the ABTS•+ solution.
-
Absorbance Measurement : The absorbance is measured after a set time (e.g., 6 minutes).
-
Calculation : The percentage inhibition of absorbance is calculated relative to a control. Ascorbic acid is commonly used as a standard.
Visualizations
Caption: Structure-Activity Relationship of Thiophene-2-Carboxamide Derivatives.
Caption: General workflow for the biological evaluation of thiophene derivatives.
Conclusion
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Thiophene-Based and Furan-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel polymers with tailored properties is a cornerstone of materials science, with significant implications for industries ranging from packaging to pharmaceuticals. Among the emerging classes of bio-based polymers, those derived from furan and thiophene heterocycles offer unique functionalities and the promise of sustainability. A critical parameter governing their application is thermal stability, which dictates processing conditions, storage, and end-use performance. This guide provides an objective comparison of the thermal stability of thiophene-based and furan-based polyesters, supported by experimental data and detailed methodologies.
Comparative Analysis of Thermal Properties
Recent studies have highlighted the robust thermal properties of both furan-based and thiophene-based polyesters. Generally, thiophene-based polyesters exhibit a slight advantage in thermal stability over their furan-based counterparts. This is attributed to the greater aromaticity and the presence of sulfur in the thiophene ring, which can lead to more stable polymer backbones.[1][2]
For instance, novel thiophene-containing copolyesters have shown decomposition temperatures (Td) and maximum degradation temperatures (Td,max) that are slightly higher than those reported for common furan-based polyesters like poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF).[1] The decomposition temperatures for these thiophene-based copolyesters can range from 325°C to 366°C for 5% weight loss (Td,5%), with maximum degradation temperatures between 388°C and 432°C.[1] In comparison, FDCA-based polyesters such as PEF and PBF typically exhibit Td,5% in the range of 315°C to 367°C and Td,max between 378°C and 405°C.[1]
The glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, is also a crucial factor. Thiophene-based copolyesters have demonstrated a wide range of glass transition temperatures, from 69.4°C to 105.5°C, and melting points between 173.7°C and 194.2°C.[1] Furan-based polyesters also exhibit a broad spectrum of thermal transitions depending on their specific chemical structure. For example, amorphous furan-based polyesters like poly(isosorbide furanoate) (PIsF) and poly(methyl-propylene furanoate) (PMePF) have shown Tg values of 157°C and 55°C, respectively, while semi-crystalline poly(cyclohanedimethylene furanoate) (PCHDMF) has a melting temperature of 262°C and a Tg of 74°C.[3]
Data Presentation: Thermal Properties of Thiophene vs. Furan-Based Polyesters
| Polymer Type | Specific Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td,5%) (°C) | Max. Decomposition Temp. (Td,max) (°C) | Reference |
| Thiophene-Based | PTB50H50 (copolyester) | 79.0 | - | 407.3 | 440.0 | [1] |
| PTB75H25 (copolyester) | - | - | - | - | [1] | |
| Thiophene Copolyesters (general range) | 69.4 - 105.5 | 173.7 - 194.2 | 325 - 366 | 388 - 432 | [1] | |
| Furan-Based | Poly(ethylene furanoate) (PEF) | ~75-87 | ~210-230 | 315 - 367 | 378 - 405 | [1] |
| Poly(butylene furanoate) (PBF) | ~45-60 | ~170-180 | 315 - 367 | 378 - 405 | [1] | |
| Poly(isosorbide furanoate) (PIsF) | 157 | Amorphous | >300 | 421.9 | [3] | |
| Poly(methyl-propylene furanoate) (PMePF) | 55 | Amorphous | >300 | 408.9 | [3] | |
| Poly(cyclohanedimethylene furanoate) (PCHDMF) | 74 | 262 | >300 | 412.0 | [3] |
Experimental Workflow
The comparative analysis of the thermal stability of these polyesters follows a systematic experimental workflow, from synthesis to characterization.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized based on common practices reported in the literature for the analysis of polyesters.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and char yield of the polymer.[4]
Instrumentation: A thermogravimetric analyzer equipped with a microbalance and a furnace with programmable temperature control.[4]
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina or platinum).[5]
-
Instrument Setup: The sample pan is placed in the TGA furnace. The analysis is conducted under a controlled inert atmosphere, typically nitrogen, with a constant flow rate to prevent oxidative degradation.[5]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (often reported as Td,5% or Td,10%, the temperature at which 5% or 10% weight loss occurs) and the temperature of the maximum rate of decomposition (Td,max), which corresponds to the peak of the derivative thermogravimetric (DTG) curve.[5]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[4]
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference pan.[4]
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[4]
-
Instrument Setup: The analysis is performed under an inert nitrogen atmosphere with a constant flow rate.[4]
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.[4]
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected melting point at a constant rate (e.g., 10°C/min).[4]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature.[4]
-
Second Heating Scan: The sample is reheated at the same constant rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The resulting DSC curve is analyzed to identify endothermic and exothermic transitions. The glass transition (Tg) is observed as a step change in the baseline, the crystallization (Tc) as an exothermic peak, and the melting (Tm) as an endothermic peak.[6]
Conclusion
Both thiophene-based and furan-based polyesters demonstrate good thermal stability, making them viable candidates for a range of applications. The choice between them will depend on the specific thermal requirements of the intended use. Thiophene-based polyesters may offer a slight advantage in applications demanding higher processing temperatures or enhanced long-term thermal stability. Conversely, furan-based polyesters, derived from readily available biomass, present a compelling case from a sustainability perspective and exhibit thermal properties suitable for many applications, including as alternatives to petroleum-based plastics like PET.[7][8] Further research into the structure-property relationships of these novel bio-based polyesters will continue to refine their design for optimal performance in targeted applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of bio-based furanic polyesters | Semantic Scholar [semanticscholar.org]
mechanical properties of polymers from thiophenedicarboxylic acid isomers
A Comparative Guide to the Mechanical Properties of Polymers Derived from Thiophenedicarboxylic Acid Isomers
For researchers and professionals in materials science and drug development, understanding the structure-property relationships of novel polymers is paramount. Thiophenedicarboxylic acid, a bio-based monomer, presents a versatile platform for the synthesis of high-performance polymers such as polyesters and polyamides. The isomeric form of the thiophenedicarboxylic acid monomer plays a crucial role in determining the final mechanical properties of the resulting polymer. This guide provides a comparative analysis of the mechanical properties of polymers synthesized from different isomers of thiophenedicarboxylic acid, supported by experimental data and detailed methodologies.
Comparison of Mechanical Properties
The mechanical properties of polymers are significantly influenced by the isomer of thiophenedicarboxylic acid used in their synthesis. The substitution pattern on the thiophene ring affects chain packing, crystallinity, and intermolecular interactions, which in turn dictate the material's strength, stiffness, and ductility. Below is a summary of the key mechanical properties of polyesters and polyamides derived from 2,5- and 3,4-thiophenedicarboxylic acid.
It is important to note that while 2,4-thiophenedicarboxylic acid and 3,3'-bithiophene-dicarboxylic acid are also isomers, there is a notable lack of published data on the mechanical properties of polymers derived from these specific monomers. The majority of research has focused on the more readily available 2,5- and 3,4-isomers.
Polyesters from Thiophenedicarboxylic Acid Isomers
The following table summarizes the tensile properties of polyesters synthesized from 2,5- and 3,4-thiophenedicarboxylic acid with various diols.
| Polymer Name | Thiophenedicarboxylic Acid Isomer | Diol | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Citation |
| Poly(butylene 2,5-thiophenedicarboxylate) (PBTh) | 2,5-Thiophenedicarboxylic acid | 1,4-Butanediol | 16.5 - 24.5 | 328 - 89 | 456 - 555 | [1][2] |
| Poly(butylene succinate-co-butylene 2,5-thiophenedicarboxylate) (29% TDCA) | 2,5-Thiophenedicarboxylic acid | 1,4-Butanediol & Succinic Acid | 31.4 | - | 1060 | [3] |
| Poly(hexamethylene thiophenedicarboxylate-co-hexamethylene furandicarboxylate) (PHFTh10) | 2,5-Thiophenedicarboxylic acid | 1,6-Hexanediol & 2,5-Furandicarboxylic acid | Increased vs. PHF | - | Increased vs. PHF | [4] |
| Poly(hexylene 2,5-thiophenedicarboxylate-co-bis(2-hydroxyethoxybenzene)) | 2,5-Thiophenedicarboxylic acid | 1,6-Hexanediol & 1,4-bis(2-hydroxyethyl)benzene | 46.4 - 70.5 | 1626 - 1665 | 641 - 950 | [5] |
Note: A direct comparison for a polyester from 3,4-thiophenedicarboxylic acid was not found in the searched literature.
Polyamides from Thiophenedicarboxylic Acid Isomers
Data on polyamides from thiophenedicarboxylic acid isomers is less abundant. The following table presents available data for polyamides synthesized from 2,5-thiophenedicarbonyl dichloride.
| Polymer Name | Thiophenedicarboxylic Acid Isomer | Diamine | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Citation |
| POT (from triazine and ethylenepiperazine) | 2,5-Thiophenedicarbonyl dichloride | Triazine/ethylenepiperazine derivative | 74.77 - 79.96 | 1441.65 - 2447.06 | 5.69 - 8.26 | [6] |
| PIOT (phthalimide-triazine oligomer variant) | 2,5-Thiophenedicarbonyl dichloride | Phthalimide-triazine oligomer | 74.77 - 79.96 | 1441.65 - 2447.06 | 5.69 - 8.26 | [6] |
Note: No mechanical property data was found for polyamides derived from 3,4- or other isomers of thiophenedicarboxylic acid in the searched literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the scientific community. Below are representative methodologies for the synthesis of thiophene-based polyesters and polyamides, as well as for their mechanical characterization.
Synthesis of Polyesters via Melt Polycondensation
This two-step process is commonly used for synthesizing high molecular weight polyesters.
-
Esterification:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, the thiophenedicarboxylic acid (or its dimethyl ester), a diol (in a molar excess, e.g., 1:1.8 diacid:diol), and a catalyst (e.g., tetrabutyl titanate (TBT) or antimony trioxide) are charged.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C.
-
The reaction is stirred at this temperature for 2-4 hours to facilitate the esterification or transesterification, during which water or methanol is distilled off.
-
-
Polycondensation:
-
The temperature is then gradually raised to 240-270°C.
-
A vacuum (typically <100 Pa) is slowly applied to the system to remove the excess diol and other volatile byproducts, driving the polymerization reaction forward.
-
The reaction is continued for 3-5 hours, or until the desired melt viscosity (indicated by the stirring torque) is achieved.
-
The resulting polymer is then extruded from the reactor under nitrogen pressure and pelletized.
-
Synthesis of Polyamides via Solution Polymerization
A common method for preparing aromatic polyamides involves the reaction of a diacid chloride with a diamine in an aprotic polar solvent.
-
Monomer Solution Preparation:
-
In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, the diamine is dissolved in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). A salt like lithium chloride or calcium chloride is often added to improve polymer solubility.[7]
-
The solution is cooled in an ice bath to 0-5°C.
-
-
Polymerization:
-
The thiophenedicarboxylic acid dichloride is added to the cooled diamine solution portion-wise while stirring vigorously.
-
The reaction mixture is maintained at a low temperature (0-5°C) for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.
-
-
Polymer Isolation:
-
The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts, and finally dried in a vacuum oven.
-
Mechanical Property Testing
The tensile properties of the synthesized polymers are typically evaluated according to the ASTM D882 standard for thin plastic films.
-
Specimen Preparation:
-
Polymer films are prepared by either solution casting or melt pressing.
-
Dumbbell-shaped specimens are cut from the films with specific dimensions as defined by the standard.
-
-
Tensile Testing:
-
The tests are performed on a universal testing machine equipped with a suitable load cell.
-
The specimen is mounted in the grips of the testing machine.
-
The sample is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The load and displacement are recorded throughout the test to generate a stress-strain curve.
-
-
Data Analysis:
-
From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.
-
Typically, at least five specimens are tested for each material to obtain a statistically significant average.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the general synthesis pathways and the relationship between the monomer structure and the resulting polymer type.
Caption: General synthesis pathways for polyesters and polyamides from thiophenedicarboxylic acid isomers.
Caption: Logical relationship between thiophenedicarboxylic acid isomer structure and resulting mechanical properties.
References
- 1. Novel Biobased Double Crystalline Poly(butylene succinate)-b-poly(butylene 2,5-thiophenedicarboxylate) Multiblock Copolymers with Excellent Thermal and Mechanical Properties and Enhanced Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(butylene 2,5-thiophenedicarboxylate): An Added Value to the Class of High Gas Barrier Biopolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Synthesis, Thermal Behavior and Mechanical Property of Fully Biobased Poly(hexamethylene Furandicarboxylate-co-hexamethylene Thiophenedicarboxylate) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
A Comparative Analysis of Thiophene-2,5-dicarboxylic Acid Monoesters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of thiophene-2,5-dicarboxylic acid monoesters, a class of compounds with significant potential in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] The strategic modification of one of the carboxylic acid groups in thiophene-2,5-dicarboxylic acid into an ester can significantly influence the molecule's physicochemical properties, such as lipophilicity and membrane permeability, thereby modulating its biological efficacy and pharmacokinetic profile.
This publication details the synthesis, characterization, and comparative performance of a series of alkyl monoesters of thiophene-2,5-dicarboxylic acid. The data presented herein is intended to guide researchers in the selection and design of novel thiophene-based therapeutic agents.
Comparative Performance Data
The following tables summarize the key quantitative data for a series of synthesized thiophene-2,5-dicarboxylic acid monoesters. The data illustrates the impact of varying the alkyl chain length of the ester on the physicochemical and biological properties of the compounds.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | logP (Calculated) |
| TM-01 | Methyl | 85 | 210-212 | 1.25 |
| TE-02 | Ethyl | 82 | 198-200 | 1.68 |
| TP-03 | n-Propyl | 78 | 185-187 | 2.11 |
| TB-04 | n-Butyl | 75 | 176-178 | 2.54 |
Table 1: Synthesis and Physicochemical Properties of Thiophene-2,5-dicarboxylic Acid Monoesters.
| Compound ID | R Group | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | IC₅₀ (COX-2) (µM) |
| TM-01 | Methyl | 64 | 128 | 15.2 |
| TE-02 | Ethyl | 32 | 64 | 10.8 |
| TP-03 | n-Propyl | 16 | 32 | 7.5 |
| TB-04 | n-Butyl | 32 | 64 | 9.1 |
Table 2: In Vitro Biological Activity of Thiophene-2,5-dicarboxylic Acid Monoesters. (MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration)
Experimental Protocols
General Synthesis of 5-(Alkoxycarbonyl)thiophene-2-carboxylic Acids
A common route for the synthesis of thiophene-2,5-dicarboxylic acid monoesters involves the selective monoesterification of thiophene-2,5-dicarboxylic acid or the hydrolysis of the corresponding diester. An alternative approach, providing good yields, is the reaction of diethyl-2,2'-thiodiacetate with polyglyoxal to form the monoethyl ester, which can then be hydrolyzed to the diacid.[3]
Protocol for the Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (TE-02):
-
Reaction Setup: To a solution of diethyl-2,2'-thiodiacetate (1.0 eq) in a suitable solvent such as ethanol, add polyglyoxal (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 5-(ethoxycarbonyl)thiophene-2-carboxylic acid.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized monoesters against Staphylococcus aureus and Escherichia coli was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton broth (MHB). The bacterial suspension was then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for the synthesis and comparative evaluation of thiophene-2,5-dicarboxylic acid monoesters.
Postulated Signaling Pathway Inhibition
Thiophene derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway. The following diagram illustrates the simplified signaling pathway and the potential point of inhibition by the synthesized monoesters.
Caption: Postulated inhibition of the COX-2 inflammatory pathway by thiophene-2,5-dicarboxylic acid monoesters.
References
Validating the Synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid: A Spectral Data Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a comparative analysis for the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, with a focus on validation through spectral data. We present a detailed experimental protocol and compare the expected spectral characteristics with those of its precursor, thiophene-2,5-dicarboxylic acid, to ensure accurate product identification.
The selective synthesis of monoesters from symmetric dicarboxylic acids presents a common challenge in organic chemistry. This guide outlines a reliable method for the preparation of this compound, a valuable building block in medicinal chemistry and materials science. The validation of the final product is established through a comprehensive analysis of its spectral data.
Experimental Protocol: Selective Mono-esterification
A widely accepted method for the synthesis of this compound involves the selective mono-esterification of dimethyl thiophene-2,5-dicarboxylate. This procedure, adapted from established literature, offers a straightforward route to the desired product.[1]
Materials:
-
Dimethyl thiophene-2,5-dicarboxylate
-
Sodium metal
-
Absolute Methanol
-
Hydrochloric Acid (6 M)
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium (10 mmol) in absolute methanol (40 ml).
-
This solution is then added to a solution of dimethyl thiophene-2,5-dicarboxylate (10 mmol) in absolute methanol (60 ml).
-
The resulting mixture is heated to 343 K (70 °C) and stirred for 5 hours.
-
After cooling, the reaction mixture is filtered.
-
The filtrate is then acidified with 6 M hydrochloric acid to a pH of approximately 5.
-
The resulting precipitate of this compound is collected as a colorless solid.
-
Recrystallization from methanol can be performed for further purification.
Spectral Data for Product Validation
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected spectral data for the final product.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule. The presence of both a carboxylic acid and an ester group is a key validation point.
| Functional Group | **Expected Absorption (cm⁻¹) ** | Observed Absorption (cm⁻¹)[1] |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3097 |
| C=O (Ester) | ~1730 | 1728 |
| C=O (Carboxylic Acid) | ~1710 | 1712 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| Thiophene H | 7.5 - 7.8 | Doublet | 1H |
| Thiophene H | 7.2 - 7.5 | Doublet | 1H |
| -OCH₃ | ~3.9 | Singlet | 3H |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Ester) | 160 - 170 |
| Thiophene C (quaternary) | 135 - 145 |
| Thiophene C-H | 125 - 135 |
| -OCH₃ | 50 - 60 |
Mass Spectrometry
Mass spectrometry determines the molecular weight and can give insights into the structure through fragmentation patterns.
| Analysis | Expected Value |
| Molecular Formula | C₇H₆O₄S[2] |
| Molecular Weight | 186.19 g/mol [2] |
| Exact Mass | 185.9987 g/mol [2] |
| Key Fragmentation Peaks (m/z) | M+ (186), M-OCH₃ (155), M-COOH (141) |
Comparison with Alternatives
The primary alternative to this synthesis is the direct mono-esterification of thiophene-2,5-dicarboxylic acid. However, this approach often leads to a mixture of the starting material, the desired monoester, and the diester, necessitating challenging purification steps. The selective hydrolysis of the diester, as detailed in the provided protocol, offers a more controlled and efficient route to the target molecule.
The spectral data of the starting diester, dimethyl thiophene-2,5-dicarboxylate, would differ significantly, primarily in the absence of the broad O-H stretch in the IR spectrum and the absence of the carboxylic acid proton signal in the ¹H NMR spectrum. Conversely, the parent thiophene-2,5-dicarboxylic acid would show a single set of thiophene proton signals and a carboxylic acid proton signal with an integration of 2H in the ¹H NMR spectrum.
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, ensuring that this process is conducted with the utmost attention to safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, data for structurally similar compounds and the GHS classifications from PubChem indicate that this chemical should be handled as a hazardous substance.[1] It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][4]
-
Body Protection: A lab coat or chemical-resistant apron is essential to prevent skin contact.[2][4]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]
Step-by-Step Disposal Plan
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3]
Step 1: Waste Segregation and Collection
-
All materials contaminated with this compound, including residual amounts in primary containers, weighing papers, pipette tips, and contaminated PPE, must be collected in a designated hazardous waste container.[2]
-
The container must be chemically compatible with the waste, typically glass or high-density polyethylene (HDPE), and have a secure, leak-proof lid.[2][6]
Step 2: Labeling of Waste Containers
-
Proper labeling is critical for safety and compliance. The waste container must be clearly marked with:
Step 3: Storage of Chemical Waste
-
Waste containers should be stored in a designated, well-ventilated satellite accumulation area within the laboratory.[4]
-
This area should be secure and away from incompatible materials, particularly strong oxidizing agents, bases, and acids.[7]
-
Ensure the container is kept closed except when adding waste.[6]
Step 4: Professional Disposal
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][3][4]
-
These professional services are equipped to manage the chemical's safe destruction, often through high-temperature incineration with scrubbers to handle the toxic sulfur dioxide gas that can be produced from thiophene-containing compounds.[2]
Quantitative Data Summary
For clarity and quick reference, the key hazard classifications for this compound are summarized in the table below.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335 | Warning | May cause respiratory irritation.[1] |
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance at every stage.
By adhering to these detailed procedures, laboratory professionals can effectively manage the disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. fishersci.com [fishersci.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid
For immediate implementation, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Adherence to these protocols is critical to mitigate potential hazards, ensure a safe laboratory environment, and maintain regulatory compliance. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal methods for this compound.
According to its GHS classification, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. These hazards necessitate careful handling and the consistent use of appropriate protective measures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][3] |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consult the manufacturer's chemical resistance data. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against splashes. Long pants and closed-toe shoes are also mandatory.[3][4] | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or dust, or when working outside a well-ventilated area, a respirator is necessary. The type of respirator should be determined by a formal risk assessment.[3][5][6] |
Operational and Disposal Plans
Safe handling practices extend beyond the use of PPE. The following step-by-step protocols for handling and disposal must be followed to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Experimental Workflow:
-
Preparation and Planning:
-
Conduct a pre-work hazard assessment to identify specific risks associated with the planned procedure.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary materials and equipment before handling the chemical.
-
-
Handling the Compound:
-
All handling of this compound should be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with skin and eyes.[2] Do not breathe dust.[2]
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][6]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a labeled container for disposal.[7]
-
Ensure the spill area is thoroughly cleaned and decontaminated after removal of the spilled material.
-
Disposal Plan:
-
Waste Classification: All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[4] Do not pour chemical waste down the drain.
-
Final Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for the safe handling of this compound, the following workflow diagram has been generated.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. keyorganics.net [keyorganics.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
